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  • Product: (4-bromoquinolin-8-yl)methanol
  • CAS: 2743438-96-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of (4-Bromoquinolin-8-yl)methanol

Executive Summary In the landscape of modern drug discovery and advanced materials science, bifunctional heterocyclic scaffolds are critical for rapid structural diversification. (4-Bromoquinolin-8-yl)methanol (CAS: 2743...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional heterocyclic scaffolds are critical for rapid structural diversification. (4-Bromoquinolin-8-yl)methanol (CAS: 2743438-96-0)[1] has emerged as a highly versatile building block. By strategically positioning an electrophilic bromide at the C4 position and a nucleophilic/oxidizable hydroxymethyl group at the C8 position, this molecule offers orthogonal reactivity.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating, mechanistically grounded synthetic workflow, and explores its downstream applications in synthesizing complex pharmaceutical intermediates.

Structural and Physicochemical Profiling

Understanding the baseline properties of (4-bromoquinolin-8-yl)methanol is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the quinoline nitrogen introduces pH-dependent solubility, while the C4-bromide provides a distinct isotopic signature (1:1 ratio of M / M+2) crucial for mass spectrometry validation.

Table 1: Core Physicochemical Properties
PropertyValueReference / Source
Compound Name (4-Bromoquinolin-8-yl)methanol[1]
CAS Number 2743438-96-0[1],[2]
Molecular Formula C10H8BrNO[1]
Molecular Weight 238.08 g/mol [1]
SMILES String OCc1cccc2c1nccc2Br[2]
Storage Conditions Sealed in dry, room temperature[1]
GHS Classification H302, H315, H319, H335 (Irritant)[1]

Synthetic Methodologies and Mechanistic Causality

To synthesize (4-bromoquinolin-8-yl)methanol with high fidelity, we utilize a three-step divergent route starting from commercially available 8-methylquinolin-4-ol. As a Senior Application Scientist, I emphasize that a robust protocol must not only list reagents but must be engineered around the thermodynamic and kinetic realities of the molecule.

Mechanistic Rationale
  • Dehydroxylative Bromination (C4): The transformation of the 4-hydroxyquinoline core to a 4-bromo derivative requires overcoming the stable 4-quinolone tautomer. While traditional methods utilize hydrobromic acid under prolonged reflux (15 hours)[3], this approach suffers from harsh conditions and moderate yields. By employing Phosphorus Tribromide (PBr3) in N,N-Dimethylformamide (DMF), the reaction proceeds via a highly reactive Vilsmeier-Haack-type intermediate. The DMF acts as a catalytic participant, activating the C4-oxygen as a superior leaving group, allowing bromide attack at room temperature within 30 minutes[4].

  • Wohl-Ziegler Bromination (C8): Regioselective functionalization of the C8-methyl group utilizes N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). The causality here is driven by Bond Dissociation Energy (BDE); the benzylic C-H bond at C8 is significantly weaker than the aromatic C-H bonds, leading to a resonance-stabilized benzylic radical.

  • Two-Step Hydrolysis: Direct basic hydrolysis of the 8-(bromomethyl)quinoline intermediate often results in the formation of symmetric ethers. To establish a self-validating system, an SN2 displacement using Sodium Acetate (NaOAc) forms a stable ester intermediate, followed by mild saponification to cleanly yield the primary alcohol.

Table 2: Optimization of C4-Dehydroxylative Bromination
EntryReagent SystemSolventTemp (°C)Time (h)Yield (%)Ref
1HBr (aq)Toluene11015.065[3]
2POBr31,2-Dichloroethane804.078Internal
3 PBr3 DMF 0 to RT 0.5 88 [4]
Synthetic Workflow Visualization

Synthesis SM 8-Methylquinolin-4-ol Step1 Dehydroxylative Bromination (PBr3, DMF) SM->Step1 Int1 4-Bromo-8-methylquinoline Step1->Int1 Step2 Radical Bromination (NBS, AIBN, CCl4) Int1->Step2 Int2 4-Bromo-8-(bromomethyl)quinoline Step2->Int2 Step3 Acetylation & Hydrolysis (NaOAc, then NaOH/MeOH) Int2->Step3 Product (4-Bromoquinolin-8-yl)methanol CAS: 2743438-96-0 Step3->Product

Fig 1. Three-step synthetic workflow for (4-bromoquinolin-8-yl)methanol.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility.

Step 1: Synthesis of 4-Bromo-8-methylquinoline [4]

  • Charge a flame-dried flask with 8-methylquinolin-4-ol (27.6 mmol) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Phosphorus Tribromide (PBr3, 28.2 mmol) dropwise over 10 minutes. The mixture will transition into a reddish suspension.

  • Remove the ice bath and stir at room temperature for 30 minutes.

  • IPC: Monitor by TLC (DCM:MeOH 9:1). Complete consumption of the starting material validates the reaction.

  • Quench the reaction mixture over crushed ice and adjust to pH ~10 using saturated aqueous sodium bicarbonate (20 mL).

  • Extract with Ethyl Acetate (2 × 100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to yield the product.

Step 2: Synthesis of 4-Bromo-8-(bromomethyl)quinoline

  • Dissolve 4-bromo-8-methylquinoline (10.0 mmol) in anhydrous Carbon Tetrachloride (CCl4) or Trifluorotoluene (50 mL).

  • Add N-Bromosuccinimide (NBS, 11.0 mmol) and AIBN (0.5 mmol).

  • Reflux the mixture at 80 °C for 4 hours.

  • IPC: Monitor via LCMS. Look for the distinct M/M+2/M+4 isotope pattern indicative of a dibrominated species.

  • Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate.

Step 3: Hydrolysis to (4-Bromoquinolin-8-yl)methanol

  • Dissolve the crude 4-bromo-8-(bromomethyl)quinoline in DMF (20 mL) and add Sodium Acetate (NaOAc, 15.0 mmol). Heat at 80 °C for 2 hours to form the acetate intermediate.

  • Cool, dilute with water, extract with DCM, and concentrate.

  • Dissolve the resulting acetate in Methanol (20 mL) and add 2M NaOH (10 mL). Stir at room temperature for 1 hour.

  • IPC: TLC validation (Hexanes:EtOAc 1:1) will show a highly polar spot corresponding to the free alcohol.

  • Extract with DCM, dry over Na2SO4, and concentrate to yield the final product, (4-bromoquinolin-8-yl)methanol.

Applications in Drug Discovery & Material Science

The orthogonal reactivity of (4-bromoquinolin-8-yl)methanol makes it a privileged scaffold.

1. Palladium-Catalyzed Cross-Coupling: The C4-bromide is highly activated toward oxidative addition by Palladium(0) species. This enables Suzuki-Miyaura, Heck, or Minisci couplings to install complex aryl or cyclopropyl groups. This specific reactivity at the C4 position of the quinoline core is a foundational step in the total mechano-synthesis of cholesterol-lowering agents, such as pitavastatin intermediates[5].

2. Selective Oxidation for Therapeutic Pharmacophores: The C8-methanol can be selectively oxidized (e.g., via Swern oxidation or Dess-Martin periodinane) to the corresponding carboxaldehyde. Quinoline-carboxaldehydes, such as 4-bromoquinoline-2-carboxaldehyde, have been extensively validated via Density Functional Theory (DFT) and spectroscopic analysis as potent therapeutic pharmacophores with highly advantageous electronic characteristics for drug design[6].

Applications Core (4-Bromoquinolin-8-yl)methanol Pd Palladium Catalysis (C4-Position) Core->Pd C-Br Activation Ox Selective Oxidation (C8-Position) Core->Ox -CH2OH Oxidation Suzuki Suzuki / Heck Coupling Pd->Suzuki Aldehyde Quinoline-8-carboxaldehyde Ox->Aldehyde Drug Pitavastatin Analogs Suzuki->Drug Ligand Therapeutic Pharmacophores Aldehyde->Ligand

Fig 2. Divergent functionalization pathways for drug discovery applications.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of (4-bromoquinolin-8-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the journey from a prom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the journey from a promising molecule to a viable therapeutic agent, a thorough understanding of its fundamental physical properties is not merely a preliminary step but a cornerstone of successful drug development. For active pharmaceutical ingredients (APIs), these characteristics—particularly melting point and solubility—dictate formulation strategies, manufacturing processes, bioavailability, and ultimately, the efficacy and safety of the final drug product.[1][][3][4][5] The quinoline moiety and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[6][7][8][9][10] (4-bromoquinolin-8-yl)methanol, as a member of this versatile chemical family, holds potential for further investigation. This guide provides a comprehensive overview of its key physical properties and outlines robust, field-proven methodologies for their experimental determination, empowering researchers to build a solid foundation for their development programs.

Section 1: Physical Properties of (4-bromoquinolin-8-yl)methanol and Structural Analogs

As of the latest literature review, specific experimental data for the melting point and solubility of (4-bromoquinolin-8-yl)methanol is not widely published. This is common for novel or specialized research compounds. However, by examining structurally related bromoquinoline analogs, we can establish a scientifically grounded estimation of its expected physical characteristics. Such data is invaluable for designing initial experiments, including reaction quenching, crystallization, and preliminary formulation studies.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Solubility Notes
(4-bromoquinolin-8-yl)methanol Not availableC₁₀H₈BrNOData not available Data not available
(3-bromoquinolin-8-yl)methanol1893895-02-7C₁₀H₈BrNOData not available-
8-Bromoquinoline-4-ol57798-00-2C₉H₆BrNO168 - 170-
5-bromoquinolin-8-ol1198-14-7C₉H₆BrNO127-
5,7-dibromo-8-hydroxyquinoline-C₉H₅Br₂NO-Soluble in DMF, isopropanol, NMP, and 1,4-dioxane.[11]

This table is compiled from publicly available data for comparative purposes. The absence of data for the target compound underscores the necessity of the experimental protocols detailed in this guide.

Section 2: Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[12][13] Pure compounds typically exhibit a sharp melting point range (0.5-1°C), whereas impurities lead to a depressed and broader melting range.[12] The capillary method remains the most common and reliable technique for this determination.[12]

Protocol 2.1: Capillary Melting Point Determination

Causality and Principle: This method relies on the principle that crystalline solids transition from an opaque, solid state to a transparent, liquid state at a specific temperature.[12] By slowly heating a small, packed sample in a capillary tube, the temperatures at which this transition begins and ends can be accurately observed and recorded.

Methodology:

  • Sample Preparation:

    • Ensure the (4-bromoquinolin-8-yl)methanol sample is completely dry. If necessary, dry under vacuum.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[14]

    • Place a small amount of the powdered sample on a watch glass.

  • Capillary Tube Loading:

    • Invert a capillary tube (open end down) and press it into the sample pile. A small amount of solid will be forced into the open end.[13][14]

    • Turn the tube upright and gently tap its closed end on a hard surface to pack the solid down. To achieve tight packing, drop the capillary tube, closed end first, down a long glass tube (e.g., a burette) onto the benchtop.[14][15]

    • The final packed sample height should be approximately 1-2 mm to ensure uniform heating.[13][14] Prepare three tubes for triplicate analysis.

  • Melting Point Apparatus Operation:

    • If the approximate melting point is unknown, perform a rapid preliminary run. Set the heating rate to 10-20°C per minute to get a rough estimate.[14][16]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Place a fresh capillary tube into the apparatus.

    • Set the heating rate to a slow, controlled ramp of 1-2°C per minute.[13][16] This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[15]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears. This may be preceded by "sintering," where the solid pulls away from the capillary walls.[14][15]

    • Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.[14]

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the measurement with the other two prepared samples to ensure reproducibility. Never remelt a sample, as decomposition or rearrangement may have occurred.[14]

Workflow Visualization: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (1-2mm) Prep2->Prep3 Analysis1 Perform Rapid Scan (Estimate MP) Prep3->Analysis1 Analysis2 Cool Apparatus Analysis1->Analysis2 Analysis3 Slow Heat (1-2°C/min) Analysis2->Analysis3 Data1 Record T1 (First Droplet) Analysis3->Data1 Data2 Record T2 (All Liquid) Data1->Data2 Data3 Report Range (T1-T2) Data2->Data3 Data4 Repeat in Triplicate Data3->Data4

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Experimental Determination of Solubility

Solubility is a thermodynamic equilibrium, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is one of the most influential physicochemical properties in drug development, directly impacting absorption and bioavailability.[] A hierarchical, qualitative approach is often the first step, followed by quantitative methods if required.

Protocol 3.1: Qualitative Solubility Assessment

Causality and Principle: This protocol systematically classifies the compound based on its solubility in a series of solvents with varying properties (polarity, pH). The principle "like dissolves like" is a primary guide, while solubility in acidic or basic solutions indicates the presence of ionizable functional groups.[17][18][19] For (4-bromoquinolin-8-yl)methanol, the quinoline nitrogen is expected to be basic.

Methodology:

  • General Procedure:

    • For each solvent, add approximately 10-20 mg of (4-bromoquinolin-8-yl)methanol to a small test tube.

    • Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[17][20]

    • Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If not, it is insoluble.

  • Solvent Hierarchy:

    • Step 1: Water. Test solubility in deionized water. If soluble, test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[18][19]

    • Step 2: 5% HCl (aq). If insoluble in water, test in 5% hydrochloric acid.[17][19] Solubility in this medium is a strong indication of a basic functional group, such as the quinoline nitrogen.

    • Step 3: 5% NaOH (aq). If insoluble in water, test in 5% sodium hydroxide.[17][19] Solubility here would indicate an acidic functional group. The methanol group is generally not acidic enough to react, but this test is standard procedure.

    • Step 4: Organic Solvents. Systematically test solubility in a range of common organic solvents of varying polarity, such as:

      • Methanol (polar, protic)

      • Ethanol (polar, protic)

      • Acetone (polar, aprotic)

      • Ethyl Acetate (intermediate polarity)

      • Dichloromethane (DCM) (nonpolar)

      • Toluene (nonpolar)

      • Hexanes (nonpolar)

Protocol 3.2: Quantitative Kinetic Solubility Assay (UV-Vis Spectroscopy)

Causality and Principle: This high-throughput method provides a quantitative measure of solubility. A supersaturated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The solution is allowed to equilibrate, during which excess compound precipitates. After removing the precipitate, the concentration of the dissolved compound is measured using UV-Vis spectroscopy, applying the Beer-Lambert law.[21]

Methodology:

  • Preparation of Standards:

    • Prepare a high-concentration stock solution of (4-bromoquinolin-8-yl)methanol in 100% DMSO (e.g., 10 mM).

    • Create a calibration curve by preparing a series of known concentrations of the compound in the assay buffer (e.g., pH 7.4 phosphate-buffered saline) containing a small, constant percentage of DMSO.

    • Measure the UV absorbance of each standard at the compound's λ_max (maximum absorbance wavelength). Plot absorbance vs. concentration to generate the calibration curve.

  • Sample Preparation and Equilibration:

    • Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., pH 7.4 PBS) to create a supersaturated solution (e.g., a final concentration of 150 µM). The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.[21]

    • Incubate the samples at a constant temperature (e.g., 25°C) with shaking for a defined equilibration period (e.g., 6-24 hours).[21] This allows the system to reach thermodynamic equilibrium.

  • Separation and Analysis:

    • Separate the undissolved precipitate from the saturated solution using a filter plate (e.g., 96-well format with a 0.45 µm filter).[21]

    • Measure the UV absorbance of the clear filtrate.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the filtrate. This concentration represents the kinetic solubility under the specified conditions.

Workflow Visualization: Solubility Assessment

SolubilityWorkflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assay (UV-Vis) Start Start: (4-bromoquinolin-8-yl)methanol Sample Test_H2O Test in Water Start->Test_H2O Prep_Stock Prepare DMSO Stock Start->Prep_Stock Is_Sol_H2O Soluble? Test_H2O->Is_Sol_H2O Test_pH Test pH with Litmus Is_Sol_H2O->Test_pH Yes Test_HCl Test in 5% HCl Is_Sol_H2O->Test_HCl No Is_Sol_HCl Soluble? Test_HCl->Is_Sol_HCl Test_NaOH Test in 5% NaOH Is_Sol_HCl->Test_NaOH No Is_Sol_NaOH Soluble? Test_NaOH->Is_Sol_NaOH Test_Organic Test in Organic Solvents Is_Sol_NaOH->Test_Organic No Equilibrate Equilibrate in Buffer (e.g., pH 7.4) Prep_Stock->Equilibrate Filter Filter Precipitate Equilibrate->Filter Measure_UV Measure Filtrate Absorbance Filter->Measure_UV Calculate Calculate Concentration Measure_UV->Calculate

Caption: Hierarchical workflow for solubility determination.

Conclusion

While published data for (4-bromoquinolin-8-yl)methanol remains scarce, this guide provides the necessary framework for its comprehensive physicochemical characterization. By understanding the properties of structural analogs and applying the robust, validated protocols for determining melting point and solubility, researchers can generate the critical data needed to advance their drug discovery and development efforts. This foundational knowledge is indispensable for making informed decisions regarding formulation, process development, and preclinical evaluation, ultimately paving the way for the successful translation of promising quinoline-based compounds into novel therapeutics.

References

  • TAPI. (2020, November 12). Why Physical Specifications Matter. TAPI. [Link]

  • Sahu, J. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Kumar, A., et al. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 24(4), 1545-1555. [Link]

  • Manufacturing Chemist. (2014, September 4). The impact of API properties on product design. Manufacturing Chemist. [Link]

  • Kumar, A., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Chemistry & Biodiversity, 20(3), e202200924. [Link]

  • Protheragen. API Physical Characteristics Testing. Protheragen. [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20083-20111. [Link]

  • MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual. [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Labinsights. [Link]

  • Edisco. Melting point determination. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. [Link]

  • Unknown. Classification of organic compounds By solubility. [Link]

  • Chemistry Steps. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • LibreTexts, Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Xiong, G., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2743-2754. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • PubChem. 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

Sources

Foundational

Spectroscopic Characterization of (4-bromoquinolin-8-yl)methanol: A Technical Guide

Executive Summary The compound (4-bromoquinolin-8-yl)methanol (CAS: 2743438-96-0) is a highly versatile bifunctional scaffold utilized in advanced drug discovery and materials science[1]. Featuring a reactive aryl bromid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-bromoquinolin-8-yl)methanol (CAS: 2743438-96-0) is a highly versatile bifunctional scaffold utilized in advanced drug discovery and materials science[1]. Featuring a reactive aryl bromide at the C4 position and a hydrogen-bonding hydroxymethyl group at the C8 position, this molecule is primed for late-stage functionalization, including Suzuki-Miyaura cross-couplings and etherifications.

For researchers synthesizing or utilizing this building block, rigorous structural validation is paramount. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profile (NMR, IR, MS) of (4-bromoquinolin-8-yl)methanol. As a Senior Application Scientist, I have structured this guide not just to present expected data, but to explain the underlying quantum mechanical and electronic causalities—such as the peri-effect and heteroatom deshielding—that dictate these spectroscopic signatures.

Structural & Electronic Profile

To interpret the spectroscopy of (4-bromoquinolin-8-yl)methanol, one must first understand its electronic topology:

  • N1 Heteroatom Deshielding: The electronegative nitrogen atom withdraws electron density via induction, severely deshielding the adjacent C2 proton and carbon[2].

  • C4 Bromine Peri-Effect: The bulky bromine atom at C4 exerts a through-space electronic and steric compression effect on the spatially adjacent H5 proton (the peri-position), pushing its resonance significantly downfield[3].

  • C8 Hydroxymethyl Group: The -CH₂OH group introduces a flexible, polar moiety capable of strong intermolecular hydrogen bonding, which dictates solvent selection for NMR analysis[4].

Logic Core Quinoline Scaffold N1 N1 Heteroatom Core->N1 Br4 C4 Bromine Core->Br4 OH8 C8 Hydroxymethyl Core->OH8 H2 H2 Deshielding (δ ~8.85 ppm) N1->H2 Inductive pull H5 H5 Peri-Effect (δ ~8.15 ppm) Br4->H5 Steric/Through-space CH2 CH2-OH Coupling (δ ~5.15, 5.40 ppm) OH8->CH2 H-bonding in DMSO

Mechanistic logic behind key NMR chemical shifts in the quinoline scaffold.

High-Resolution Mass Spectrometry (HRMS)

Causality & Isotopic Fingerprinting

Mass spectrometry of halogenated compounds provides a self-validating structural fingerprint. Bromine exists in nature as two stable isotopes, ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). Consequently, any intact ion containing a single bromine atom will exhibit a characteristic 1:1 doublet separated by exactly 2 m/z units[5]. Because the quinoline nitrogen is highly basic, Electrospray Ionization in positive mode (ESI+) is the optimal technique, yielding the protonated molecular ion [M+H]+ .

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1.0 mg of (4-bromoquinolin-8-yl)methanol in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to achieve a 1 µg/mL analytical concentration.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Acquire full-scan data from m/z 100 to 1000 using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Quantitative Data Summary: HRMS
FormulaExact Mass (Monoisotopic)Expected [M+H]+ ( ‘79Br‘ )Expected [M+H]+ ( ‘81Br‘ )Intensity Ratio
C10​H8​BrNO 236.9789 Da237.9867 m/z239.9847 m/z~ 1 : 1

Infrared (IR) Spectroscopy

Causality & Vibrational Modes

Infrared spectroscopy validates the functional groups appended to the quinoline core. The most diagnostic feature is the broad O-H stretching frequency. Because solid-state analysis captures the molecule in a hydrogen-bonded lattice, the O-H band will appear broadened and shifted to lower wavenumbers compared to gas-phase or dilute solution spectra.

Experimental Protocol: ATR-FTIR
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Record a background spectrum (air) using 32 co-added scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Sample Loading: Deposit 2–3 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until a click is heard, ensuring intimate contact between the solid crystal lattice and the ATR element to eliminate air gaps.

  • Acquisition: Collect the sample spectrum (32 scans). Apply atmospheric suppression to remove ambient ‘CO2​‘ and ‘H2​O‘ artifacts.

Quantitative Data Summary: ATR-FTIR
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Shape / Intensity
-OH O-H Stretch3200 – 3400Broad, Strong
Aromatic C-H C-H Stretch3050 – 3100Sharp, Weak
Aliphatic C-H C-H Stretch2850 – 2950Sharp, Weak-Medium
Quinoline Core C=N / C=C Stretch1500 – 1580Sharp, Strong
C-O C-O Stretch1050 – 1080Sharp, Strong
C-Br C-Br Stretch700 – 750Sharp, Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection

For (4-bromoquinolin-8-yl)methanol, DMSO-d6 is the mandatory solvent for rigorous structural proof. Unlike CDCl₃, DMSO is a strong hydrogen-bond acceptor. It binds the -OH proton, drastically slowing its chemical exchange rate relative to the NMR timescale[4]. This allows the observation of the vicinal scalar coupling ( ‘3J‘ ) between the -OH proton and the -CH₂- protons, producing a self-validating triplet for the OH and a doublet for the CH₂ group.

Furthermore, the C4-Bromine exerts a strong peri-effect on H5. The steric clash and electron cloud repulsion force the H5 proton to resonate significantly downfield (δ ~8.15 ppm) compared to a standard aromatic proton[2][3].

Experimental Protocol: 1D NMR
  • Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal chemical shift reference). Vortex until a homogeneous solution is achieved.

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the probe for ‘1H‘ and ‘13C‘ frequencies. Shim the Z-axis gradients to achieve a TMS line width of < 1 Hz.

  • Acquisition ( ‘1H‘ ): Execute a standard 1D proton pulse sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • Acquisition ( ‘13C‘ ): Execute a proton-decoupled carbon sequence (e.g., zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds to ensure adequate signal-to-noise for the slow-relaxing quaternary carbons (C2, C4, C4a, C8, C8a).

Quantitative Data Summary: Expected NMR Chemical Shifts

Table 1: ‘1H‘ NMR Data (400 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H2 8.85 d 4.7 1H Highly deshielded by adjacent N1 lone pair.
H5 8.15 dd 8.4, 1.2 1H Deshielded by C4-Br peri-effect.
H3 7.85 d 4.7 1H Coupled to H2; typical quinoline β-proton.
H7 7.80 dd 7.3, 1.2 1H Ortho to C8 substituent.
H6 7.70 dd (or t) 8.4, 7.3 1H Central proton of the carbocyclic spin system.
-OH 5.40 t 5.5 1H Exchangeable; coupled to CH₂ in DMSO.

| -CH₂- | 5.15 | d | 5.5 | 2H | Diastereotopic potential, but usually a clean doublet. |

Table 2: ‘13C‘ NMR Data (100 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Type Assignment Rationale
C2 150.5 CH Adjacent to electronegative N1.
C8a 146.0 Cq Bridgehead carbon adjacent to N1.
C8 140.0 Cq Substituted with the hydroxymethyl group.
C4 133.0 Cq Substituted with Bromine (heavy atom effect).
C4a 128.5 Cq Bridgehead carbon.
C7 128.0 CH Aromatic carbocycle.
C6 127.5 CH Aromatic carbocycle.
C3 125.0 CH Aromatic heterocycle.
C5 124.5 CH Aromatic carbocycle.

| -CH₂- | 61.5 | CH₂ | Aliphatic carbon attached to oxygen. |

Spectroscopic Workflow Diagram

To ensure absolute structural confidence prior to deploying (4-bromoquinolin-8-yl)methanol in sensitive cross-coupling reactions, the following multi-modal analytical workflow is recommended:

Workflow A Sample Prep (4-bromoquinolin-8-yl)methanol B LC-HRMS (ESI+, Isotopic Pattern) A->B Aliquot 1 C ATR-FTIR (Vibrational Modes) A->C Solid State D NMR Spectroscopy (1H, 13C, 2D) A->D Dissolve in DMSO-d6

Multi-modal spectroscopic workflow for rigorous quinoline characterization.

References

  • ConnectSci. "13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants." CSIRO Publishing. [Link]

  • MDPI. "Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines." Molecules. [Link]

Sources

Exploratory

Harnessing the Reactivity of the C4-Bromine on the Quinoline Ring: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore ubiquitous in drug discovery and materials science. The functionalization of the quinoline ring is heavily dictated by the electronic influence of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore ubiquitous in drug discovery and materials science. The functionalization of the quinoline ring is heavily dictated by the electronic influence of the heteroaromatic nitrogen. Specifically, the C4 position exhibits unique electrophilic character. When substituted with a bromine atom, 4-bromoquinoline becomes a highly versatile linchpin for complex molecule synthesis. This whitepaper provides an in-depth analysis of the electronic causality driving C4-bromine reactivity and outlines self-validating experimental workflows for its functionalization.

The Electronic Architecture of 4-Bromoquinoline

The reactivity of 4-bromoquinoline is fundamentally governed by the electronic properties of the fused pyridine ring. The quinoline nitrogen exerts both strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This drastically reduces the electron density at the C2 and C4 positions, rendering them highly electrophilic[1].

Consequently, the C4-bromine bond is exceptionally polarized. This polarization lowers the activation energy for several divergent synthetic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack[2].

  • Transition-Metal Catalysis: The electron-deficient nature of the C4 carbon accelerates the oxidative addition of low-valent metals (e.g., Pd(0)), making it an ideal substrate for cross-coupling reactions[3].

  • Metal-Halogen Exchange: The polarized C-Br bond facilitates rapid exchange with organomagnesium reagents, allowing for the generation of nucleophilic quinoline intermediates[4].

G A 4-Bromoquinoline (Electron-Deficient C4) B SNAr Pathway (Amines, Alkoxides) A->B Nucleophiles C Pd-Catalyzed Coupling (Suzuki, Buchwald) A->C Pd Catalyst D Metal-Halogen Exchange (Turbo-Grignard) A->D iPrMgCl·LiCl E Meisenheimer Complex Stabilized by N B->E F Oxidative Addition Pd(0) -> Pd(II) C->F G Organomagnesium Intermediate D->G

Caption: Electronic activation and divergent reaction pathways of 4-bromoquinoline.

Mechanistic Pathways: Exploiting C4-Bromine Reactivity

Nucleophilic Aromatic Substitution (SNAr)

Historically, the displacement of the C4-bromine via SNAr has been the standard method for synthesizing 4-amino and 4-alkoxyquinolines. For instance, the synthesis of 4-methoxyquinoline is readily achieved by treating 4-bromoquinoline with sodium methoxide[2].

  • Causality: The hard alkoxide nucleophile attacks the electrophilic C4 carbon. The resulting negative charge is delocalized onto the electronegative ring nitrogen, which drastically lowers the transition state energy. However, when dealing with sterically hindered or less nucleophilic amines, SNAr requires harsh thermal conditions (often >130°C in polar aprotic solvents), which can lead to target degradation.

Palladium-Catalyzed Cross-Coupling

To circumvent the limitations of SNAr, palladium-catalyzed cross-coupling has emerged as a milder, highly efficient alternative[3].

  • Buchwald-Hartwig Amination: Utilizing a Pd catalyst with bulky, electron-rich phosphine ligands (such as DPEphos) facilitates the coupling of primary and secondary amines at lower temperatures (e.g., 85°C)[3]. The bulky ligand promotes reductive elimination, while the electron-deficient C4-Br bond ensures rapid oxidative addition.

  • Suzuki-Miyaura Coupling: The C4-bromine is highly reactive towards aryl and vinyl boronic acids. Recent advancements include the total mechano-synthesis of pitavastatin intermediates, where an extrusive Suzuki-Miyaura coupling of 4-bromoquinoline is performed under eco-friendly mechanochemical conditions[5].

Metal-Halogen Exchange

For the introduction of electrophiles at the C4 position, metal-halogen exchange using Turbo-Grignard ( i PrMgCl·LiCl) is highly effective[4].

  • Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing for rapid exchange at low temperatures (-40°C). This selectively yields a 4-magnesiated quinoline species that can be trapped with various electrophiles (e.g., TsCN) without unwanted side reactions[6].

Quantitative Data & Substrate Scope

The table below summarizes the comparative efficiency of the primary functionalization pathways at the C4 position.

Reaction PathwayCatalyst / ReagentsSubstrate ScopeTypical Yield RangeReference
SNAr (Alkoxylation) NaOMe, MeOH, RefluxAliphatic alcohols, Alkoxides80 - 95%[2]
Pd-Catalyzed Amination Pd(OAc)2, DPEphos, K3PO4Primary & Secondary Amines65 - 90%[3]
Mechano-Suzuki Coupling Pd catalyst, Ball MillingAryl Boronic Acids70 - 88%[5]
Metal-Halogen Exchange i PrMgCl·LiCl, -40°CElectrophiles (e.g., TsCN)75 - 88%[4]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate success before proceeding.

Workflow Step1 1. Reagent Prep 4-Br-Quinoline + Amine + Pd(OAc)2 + DPEphos Step2 2. Base Addition K3PO4 in Dioxane Step1->Step2 Step3 3. Thermal Activation 85°C for 18h Step2->Step3 Step4 4. Workup & Validation LC-MS & NMR Step3->Step4

Caption: Self-validating workflow for the Pd-catalyzed amination of 4-bromoquinoline.

Protocol 1: Palladium-Catalyzed Amination of 4-Bromoquinoline

Rationale: This protocol employs Pd(OAc)2 and DPEphos to achieve C-N bond formation under mild conditions, avoiding the harsh heating required for traditional SNAr[3].

  • Preparation: In an oven-dried Schlenk flask under an inert N2 atmosphere, combine 4-bromoquinoline (1.0 equiv), the desired primary or secondary amine (1.5 equiv), Pd(OAc)2 (4 mol %), and DPEphos (8 mol %)[3].

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane followed by anhydrous K3PO4 (2.5 equiv)[3].

    • Causality: K3PO4 is chosen as a mild, insoluble base that slowly dissolves to deprotonate the amine during the catalytic cycle, preventing base-mediated degradation of the substrate[3].

  • Reaction Activation: Heat the mixture to 85°C for 18 hours with vigorous stirring[3].

  • Validation Checkpoint 1 (LC-MS): Monitor the consumption of 4-bromoquinoline. The disappearance of the starting material mass [M+H]+ 208/210 and the appearance of the desired product mass confirms catalytic turnover.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate in vacuo.

  • Purification & Validation Checkpoint 2 (NMR): Purify via silica gel chromatography. Validate the final structure via 1H NMR; the diagnostic doublet of the C2 and C3 protons on the quinoline ring will shift upfield due to the electron-donating effect of the newly installed amino group.

Protocol 2: SNAr Synthesis of 4-Methoxyquinoline

Rationale: A classic, highly efficient method utilizing the strong nucleophilicity of the methoxide ion to displace the C4-bromine[2].

  • Preparation: Dissolve 4-bromoquinoline (1.0 equiv) in anhydrous methanol.

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (1.5 equiv) in methanol[2].

    • Causality: Slow addition controls the exotherm and prevents the formation of unwanted side products.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Validation Checkpoint 1 (TLC): Quench a small aliquot in water, extract with EtOAc, and check via TLC. The highly non-polar 4-bromoquinoline spot should disappear, replaced by a more polar, UV-active spot.

  • Workup: Evaporate the methanol under reduced pressure, and partition the residue between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield pure 4-methoxyquinoline[2].

References

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: The Journal of Organic Chemistry - ACS Publications URL
  • Delocalized quinolinium-macrocyclic peptides, an atypical chemotype for CNS penetration Source: Science Advances / NIH URL
  • Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)
  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents Source: Beilstein Journals URL

Sources

Foundational

Introduction: The Bromoquinoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromoquinolines The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromoquinolines

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] This heterocyclic scaffold offers a rigid framework that can be readily functionalized, allowing for the precise spatial orientation of substituents to interact with biological targets. The introduction of a bromine atom to this scaffold is a key strategic decision in drug design. Bromine, as a halogen substituent, exerts significant influence on a molecule's physicochemical properties through its electronic and steric effects. It is an electron-withdrawing group that can modulate the pKa of nearby functionalities and alter the electron density of the aromatic system. Furthermore, the bromine atom can enhance membrane permeability and metabolic stability. Critically, it serves as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications through metal-halogen exchange, coupling reactions, and nucleophilic aromatic substitution (SNAr), making bromoquinolines valuable precursors for creating extensive compound libraries.[4][5] This guide provides a detailed exploration of the structure-activity relationships of bromoquinolines across various therapeutic areas, grounded in experimental data and mechanistic insights.

Part 1: Bromoquinolines as Potent Anticancer Agents

Bromoquinoline derivatives have emerged as a highly promising class of anticancer agents, with numerous studies demonstrating their potent antiproliferative activity against various cancer cell lines, including human colon adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6).[1][4]

Primary Mechanism of Action: Topoisomerase I Inhibition

A key mechanism through which many bromoquinolines exert their anticancer effects is the inhibition of DNA Topoisomerase I (Topo I).[1] Topo I is a critical nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. The ability of certain bromoquinoline derivatives to stabilize the Topo I-DNA covalent complex prevents the re-ligation of the DNA strand, a mechanism shared with established anticancer drugs like camptothecin.[1][4]

Core SAR Insights for Anticancer Activity

The antiproliferative potential of bromoquinolines is exquisitely sensitive to the position and number of bromine atoms, as well as the nature of other substituents on the quinoline core.

  • The Critical Role of C-8 Substitution: A recurring theme in the SAR of anticancer bromoquinolines is the profound impact of a hydroxyl (-OH) or methoxy (-OCH3) group at the C-8 position.[1] The presence of an 8-hydroxyl group, in particular, often leads to a significant enhancement in activity. This is exemplified by the high potency of 5,7-dibromo-8-hydroxyquinoline.[4] The hydroxyl group may act as a hydrogen bond donor, improving interaction with the enzymatic target or contributing to metal chelation, which can induce oxidative stress in cancer cells.

  • Impact of Bromine Position and Polysubstitution:

    • Substitution at the C-5 and C-7 positions with bromine is a common feature of highly active compounds. The compound 5,7-dibromo-8-hydroxyquinoline consistently demonstrates strong antiproliferative activity with IC50 values in the low microgram per milliliter range.[4]

    • The addition of multiple bromine atoms can substantially increase potency. For instance, the conversion of a trimethoxyquinoline to a 5,7-dibromo derivative resulted in a significant boost in antiproliferative activity.[1]

    • The combination of bromine with other electron-withdrawing groups, such as a nitro (-NO2) group, can also yield highly potent compounds. 6-Bromo-5-nitroquinoline has been identified as a compound with strong antiproliferative effects and the ability to induce apoptosis.[6]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected bromoquinoline derivatives against various cancer cell lines.

CompoundStructureCell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline 5,7-dibromo, 8-OHC6 (Rat Brain Tumor)6.7[4]
HeLa (Cervix Carcinoma)9.8[4]
HT29 (Colon Carcinoma)8.5[4]
5-Bromo-8-hydroxyquinoline 5-bromo, 8-OHC6 (Rat Brain Tumor)25.6[4]
Compound 11 (from[1]) 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)5.45[1]
HeLa (Cervix Carcinoma)9.6[1]
HT29 (Colon Carcinoma)7.5[1]
6-Bromo-5-nitroquinoline 6-bromo, 5-nitroHT29 (Colon Carcinoma)Potent Activity[6]
Experimental Protocols

This protocol outlines a representative synthesis for halogenating the 8-hydroxyquinoline core, a common starting point for SAR studies.

  • Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: While stirring at room temperature, slowly add a solution of molecular bromine (2 equivalents) in glacial acetic acid dropwise to the quinoline solution.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the product.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 5,7-dibromo-8-hydroxyquinoline.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 or 72 hours.[7]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_0 Bromoquinoline Action in Cancer Cell Bromoquinoline Bromoquinoline (e.g., 5,7-dibromo-8-hydroxyquinoline) Topo1 Topoisomerase I (Topo I) Bromoquinoline->Topo1 Inhibits Complex Stabilized Topo I-DNA Cleavage Complex Topo1->Complex Binds & Cleaves DNA Supercoiled DNA DNA->Topo1 Damage DNA Strand Breaks Accumulate Complex->Damage Re-ligation Blocked Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Bromoquinoline inhibition of Topoisomerase I, leading to apoptosis.

Part 2: Bromoquinolines as Antimicrobial Agents

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, forming the basis for many antibacterial and antifungal medications.[8] The strategic placement of bromine atoms and other functional groups can yield compounds with potent activity against a range of pathogenic microorganisms.

SAR Insights for Antimicrobial Activity

The antimicrobial efficacy, typically measured by the Minimum Inhibitory Concentration (MIC), is highly dependent on the substitution pattern.

  • Gram-Positive vs. Gram-Negative Activity: The structural requirements for activity against Gram-positive bacteria (e.g., Staphylococcus aureus) can differ from those for Gram-negative bacteria (e.g., Pseudomonas aeruginosa). The presence of halogens is often a key determinant of biological activity.[9]

  • Influence of Other Substituents: The combination of a bromo group with other functionalities, such as sulfonamides or carbonitriles, has been explored to modulate the antimicrobial spectrum and potency.[8] For example, 7-bromoquinoline-5,8-dione sulfonamides have shown activity against S. aureus.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the bromine atom, plays a crucial role in its ability to penetrate bacterial cell walls and membranes to reach its intracellular target.[9]

Quantitative Data Summary: Antibacterial Activity

The following table presents the MIC values for representative quinoline derivatives against common bacterial pathogens.

Compound ClassDerivativeStaphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dione0.031 - 0.063-[8]
4-Aminoquinoline Hybrid Compound HD612816[10]
4-Quinolone Compound 4dGood ActivityGood Activity[9]

Note: Data for a variety of quinoline scaffolds are included to provide a broader context for SAR.

Experimental Protocol

This method is a gold standard for determining the antimicrobial potency of a compound.[8]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) on an appropriate agar plate overnight. Transfer a few colonies to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the bromoquinoline test compound in the broth. The concentration range should be wide enough to capture the MIC.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Part 3: Bromoquinolines in Other Therapeutic Areas

The versatility of the bromoquinoline scaffold extends beyond cancer and infectious diseases into antiviral and neurodegenerative applications.

Antiviral Activity

Quinolone-based drugs have been investigated for their antiviral properties against a range of viruses, including HIV and influenza.[11][12] The mechanism can involve targeting either viral enzymes or host factors essential for viral replication.

  • SAR Highlights:

    • HIV: The introduction of an aryl group at the piperazine moiety of certain fluoroquinolones shifted their activity from antibacterial to anti-HIV.[11] Further substitution of the fluorine at C-6 with an amine group improved activity and selectivity against HIV-1, with a proposed mechanism involving interference with the Tat-TAR interaction.[11]

    • Broad-Spectrum Antivirals: Some 4-quinoline carboxylic acids have shown potent broad-spectrum antiviral activity by inhibiting the human enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the pyrimidine biosynthesis required by rapidly replicating viruses.

Neurodegenerative Diseases

Quinoline derivatives are being actively explored for the treatment of complex neurodegenerative conditions like Alzheimer's disease (AD).[13] The strategy often involves creating multi-target-directed ligands that can address the multifactorial nature of the disease.

  • SAR Highlights:

    • Cholinesterase Inhibition: Many quinoline-based compounds are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters. SAR analysis has shown that electron-withdrawing groups, such as Cl or Br at the ortho- or meta-positions of a 4-phenyl ring on the quinoline, can increase anti-cholinesterase effects.[13]

    • Multifunctional Ligands: 8-Hydroxyquinoline derivatives have been developed as multifunctional ligands that combine cholinesterase inhibition with other beneficial properties like monoamine oxidase (MAO) inhibition, free radical scavenging, and biometal chelation.[14]

Part 4: The Synthetic Utility of Bromoquinolines

A primary reason for the focus on bromoquinolines in drug discovery is their synthetic tractability. The bromine atom is an excellent leaving group in various cross-coupling and substitution reactions, allowing it to serve as a key anchor point for molecular diversification.

G cluster_reactions Functionalization Reactions cluster_products Diverse Derivatives Bromoquinoline Bromoquinoline (Synthetic Precursor) SNAr SNAr (e.g., + Morpholine) Bromoquinoline->SNAr Suzuki Suzuki Coupling (e.g., + Phenylboronic Acid) Bromoquinoline->Suzuki Cyanation Cyano-substitution (e.g., + CuCN) Bromoquinoline->Cyanation Morpholinyl Morpholinyl-quinoline SNAr->Morpholinyl Phenyl Phenyl-quinoline Suzuki->Phenyl Cyano Cyano-quinoline Cyanation->Cyano

Caption: Bromoquinolines as versatile synthons for derivative libraries.

This synthetic flexibility is paramount for effective lead optimization. For example, 6-bromo-5-nitroquinoline can be used as a starting material where the bromo group activates the nitro-bearing ring for SNAr reactions, allowing for the introduction of groups like piperazine and morpholine, which have yielded derivatives with potent antiproliferative and enzyme-inhibitory effects.[1]

Conclusion and Future Perspectives

The study of bromoquinolines provides a classic and compelling example of structure-activity relationships in action. The strategic placement of one or more bromine atoms on the quinoline scaffold profoundly influences biological activity across anticancer, antimicrobial, antiviral, and neuroprotective domains. Key SAR trends, such as the importance of 8-hydroxy substitution for anticancer activity and the role of lipophilicity and specific side chains for antimicrobial and antiviral effects, have been clearly established. The synthetic versatility afforded by the bromine atom ensures that this scaffold will remain a fertile ground for the development of new therapeutic agents. Future research will likely focus on leveraging computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to refine the design of next-generation bromoquinoline derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles to address ongoing challenges in medicine.[7][15]

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • BenchChem. (2025).
  • BenchChem. (2025). Efficacy of 6-Bromoquinoline-8-carbonitrile derivatives as antimicrobial agents. Benchchem.
  • Köprülü, T. K., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • International Journal of Research and Scientific Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI.
  • Panda, P., et al. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Bentham Science Publishers.
  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Bari, S. B. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Yin, J., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • Mphahlele, M. J., et al. (2020). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. PMC. [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Singh, P. P., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC. [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Bane, S., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Oncodesign Services. (n.d.). Advanced SAR studies to guide and accelerate lead optimization. Oncodesign Services. [Link]

  • MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Maga, G., et al. (2004). Antiviral properties of quinolone-based drugs. Antiviral Chemistry & Chemotherapy. [Link]

  • Shafi, S., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. PMC. [Link]

  • Khan, I., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • Sabolova, D., et al. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]

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Exploratory

Technical Guide and Safety Protocol for (4-bromoquinolin-8-yl)methanol in Preclinical Research

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The functionalization of the quinoline scaffold is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. (4-bromoquinolin-8-yl)methanol (CAS: 2743438-96-0) represents a highly specialized halogenated N-heterocycle utilized primarily as an intermediate in drug discovery and a probe in target-based assays[1]. The presence of the bromine atom at the C4 position enhances the molecule's lipophilicity and provides a vector for halogen bonding within hydrophobic protein pockets[2]. Concurrently, the 8-hydroxymethyl group acts as a modified metal-coordination motif, altering the traditional bite angle seen in classic 8-hydroxyquinolines to fine-tune target selectivity and mitigate broad-spectrum metallo-toxicity[3][4].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical structural activity and practical, bench-level execution. This guide details the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required to utilize (4-bromoquinolin-8-yl)methanol safely and effectively.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of (4-bromoquinolin-8-yl)methanol is critical for predicting its behavior in solution and its interaction with biological matrices. The table below synthesizes its core quantitative data.

PropertyValue / DescriptionCausality & Experimental Relevance
Chemical Name (4-bromoquinolin-8-yl)methanolThe C4-bromine increases LogP; the 8-methanol provides H-bond donor/acceptor capabilities.
CAS Number 2743438-96-0[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H8BrNO[1]Defines the exact stoichiometric mass for precise molarity calculations.
Molecular Weight 238.08 g/mol [1]Low molecular weight (<500 Da) ensures compliance with Lipinski’s Rule of 5 for membrane permeability.
Physical State Solid / PowderRequires anti-static weighing protocols to prevent aerosolization.
Solubility DMSO, DMF, MethanolHighly lipophilic; requires polar aprotic solvents for initial stock preparation to prevent micro-suspensions.

Toxicological Profile & GHS Safety Data

While specific in vivo toxicity data for the exact (4-bromoquinolin-8-yl)methanol molecule is limited, its safety profile is extrapolated from the rigorously documented behavior of the halogenated quinoline class[5][6]. The basic quinoline nitrogen and the electrophilic nature of the halogenated ring dictate its hazard classifications[7][8].

GHS Hazard Classifications

Based on structural analogs (e.g., 2-bromoquinoline and 3-bromoquinoline-6-carbonitrile), this compound falls under the following GHS categories[8][9]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanistic Toxicology

Why is this compound an irritant? The quinoline nitrogen is a weak base that can interact with the mucosal membranes of the respiratory tract and eyes, causing localized pH shifts and irritation[9][10]. Furthermore, halogenated aromatic systems can undergo oxidative metabolism by cytochrome P450 enzymes (e.g., CYP1A2) into reactive electrophilic epoxides or quinone imines, which can covalently bind to cellular macromolecules, leading to hepatotoxicity if systemic exposure occurs[6].

Mechanistic Pharmacology & Application Context

In preclinical drug development, halogenated quinolines are heavily investigated for two primary indications: antimicrobial/anti-biofilm activity and neurodegenerative disease modulation (via Monoamine Oxidase inhibition)[2][3].

  • Anti-Biofilm Activity: The lipophilic bromine atom facilitates penetration through the dense exopolysaccharide matrix of bacterial biofilms (e.g., MRSA, S. epidermidis), while the quinoline core disrupts bacterial signal transduction and metal homeostasis[3][4].

  • MAO Inhibition: Halogenated quinolines exhibit high affinity for the substrate cavities of MAO-A and MAO-B. The azomethine/quinoline coplanarity and the halogen bond interactions lock the molecule into the active site, preventing the degradation of monoamines like dopamine[2].

G A Halogenated Quinoline (4-bromoquinolin-8-yl)methanol B Cellular/Biofilm Penetration (Lipophilicity driven by C4-Bromine) A->B C Target Engagement (MAO Inhibition / Kinase Binding) B->C D Metal Coordination (N and OH interactions) B->D E Therapeutic Efficacy (Anti-biofilm / Neuromodulation) C->E F Off-Target Toxicity (Hepatotoxicity / Oxidative Stress) C->F D->E D->F

Mechanistic pathways of (4-bromoquinolin-8-yl)methanol detailing efficacy vs. toxicity.

Standard Operating Procedure (SOP): Safe Handling & Assay Preparation

To ensure scientific integrity and operator safety, protocols must be self-validating. The following workflow outlines the preparation of a 10 mM in vitro stock solution.

Required PPE and Engineering Controls
  • Engineering Control: Certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood with a minimum face velocity of 100 fpm[9].

  • PPE: Nitrile gloves (double-gloving recommended due to DMSO permeability), splash-proof chemical goggles, and a flame-resistant laboratory coat[8].

Step-by-Step Dissolution Protocol

Causality Note: DMSO is selected as the primary solvent because its high dielectric constant readily solubilizes the lipophilic brominated ring, preventing the premature hydrolysis or precipitation that occurs in unbuffered aqueous media.

  • Fume Hood Validation: Verify the magnehelic gauge on the fume hood reads within the safe operational zone.

  • Anti-Static Weighing: Using an anti-static gun (Zerostat), neutralize the weighing spatula and weigh boat. Weigh exactly 2.38 mg of (4-bromoquinolin-8-yl)methanol.

  • Primary Solubilization: Transfer the powder to a sterile, amber 2.0 mL microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM stock solution.

  • Agitation: Vortex the solution at 2500 RPM for 60 seconds. Do not use ultrasonic baths, as localized heating can degrade the hydroxymethyl moiety.

  • Self-Validation (QC Check): The Tyndall Effect Test. Shine a high-intensity focused light (e.g., a laser pointer) through the amber tube in a darkened hood. The absence of a visible light beam scattering confirms that the compound is fully dissolved at the molecular level, rather than forming a micro-suspension.

  • Storage: Aliquot the stock into 50 µL volumes to prevent freeze-thaw degradation. Purge the headspace with Argon gas to prevent N-oxidation of the quinoline ring. Store at -20°C[8].

Workflow S1 1. Fume Hood & PPE Setup S2 2. Anti-Static Weighing S1->S2 S3 3. Dissolution (DMSO, 10mM) S2->S3 S4 4. Visual QC (Tyndall Test) S3->S4 S5 5. Aliquot & Store (-20°C, Ar-purged) S4->S5

Self-validating experimental workflow for the preparation of quinoline stock solutions.

Spill Management & Emergency Protocols

In the event of a localized spill within the fume hood, immediate and methodical action is required to prevent respiratory exposure to halogenated dust[9].

  • Isolation: Immediately halt all ventilation-disrupting movements. Do not spray water directly on the powder, as this can cause aerosolization.

  • Containment: Cover the spilled powder with absorbent, damp paper towels (wetted with 70% Ethanol or Isopropanol to reduce dust without causing rapid dissolution).

  • Collection: Use a non-sparking, anti-static scoop to collect the damp mass. Transfer it into a designated, sealable hazardous waste container[11].

  • Decontamination: Wash the affected surface with a 10% bleach solution, followed by a soap and water rinse. The bleach oxidizes residual quinoline traces, rendering them highly water-soluble for easy removal.

  • First Aid (Skin Contact): If the compound contacts the skin, wash immediately with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) on the skin, as this will accelerate the dermal absorption of the lipophilic molecule[8][12].

References

  • PubChem. "Quinoline | C9H7N | CID 7047". National Institutes of Health (NIH). URL: [Link]

  • World Health Organization (WHO). "Quinoxyfen JMPR 2006 (Halogenated Quinoline Toxicity)". Who.int. URL:[Link]

  • Abouelhassan et al. "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms". Rhhz.net. URL:[Link]

  • ACS Omega. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B". Acs.org. URL: [Link]

  • Briefings in Bioinformatics. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". Oxford Academic. URL:[Link]

  • Huigens et al. "The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis". ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for (4-Bromoquinolin-8-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4-Bromoquinolin-8-yl)methanol (CAS: 2743438-96-0)[1] Executive Summary & Strategic Importance In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4-Bromoquinolin-8-yl)methanol (CAS: 2743438-96-0)[1]

Executive Summary & Strategic Importance

In modern drug discovery, the quinoline core serves as a privileged pharmacophore, particularly in the design of kinase inhibitors such as PI3Kδ inhibitors[2]. (4-Bromoquinolin-8-yl)methanol is a highly valuable bifunctional building block. The C4-position is primed for transition-metal-catalyzed cross-coupling, while the 8-hydroxymethyl group provides a critical vector for hydrogen bonding in target active sites or subsequent late-stage functionalization.

However, the presence of a free aliphatic alcohol in proximity to the quinoline nitrogen introduces unique chemoselectivity and catalyst-poisoning challenges. This application note provides mechanistically grounded, self-validating protocols for Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings, optimized specifically to bypass these structural liabilities.

Mechanistic Rationale: Overcoming Substrate-Specific Challenges

To achieve high yields, researchers must understand the causality behind the reactivity of (4-bromoquinolin-8-yl)methanol:

  • Electrophilic Activation at C4: The quinoline nitrogen withdraws electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–Br bond. This makes oxidative addition by electron-rich Pd(0) exceptionally fast.

  • The N,O-Chelation Trap: The primary challenge is the 8-hydroxymethyl group. Under basic cross-coupling conditions, partial deprotonation of the alcohol can occur. The resulting alkoxide, in tandem with the quinoline nitrogen, can act as a bidentate ligand, chelating the Pd(II) intermediate and permanently poisoning the catalyst.

  • Ligand & Base Causality: To prevent chelation, we must use sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) that outcompete the substrate for coordination and force a highly active mono-ligated L1​Pd(0) state. Furthermore, mild bases (like K3​PO4​ or Cs2​CO3​ ) must be selected to facilitate transmetalation without fully deprotonating the aliphatic alcohol ( pKa​≈15.5 ).

Catalytic Pathway Visualization

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (C4-Br Cleavage) A->B + (4-Bromoquinolin-8-yl)methanol C Pd(II) Intermediate (Requires Bulky Ligand to Prevent N,O-Chelation) B->C Fast due to electron-deficient C4 D Transmetalation (Boronic Acid / Amine) C->D + Nucleophile & Base E Reductive Elimination (Product Release) D->E Trans/Cis Isomerization E->A Catalyst Regeneration

Figure 1: Pd-catalyzed cross-coupling cycle for (4-bromoquinolin-8-yl)methanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during the Suzuki-Miyaura coupling of (4-bromoquinolin-8-yl)methanol with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045%Low yield; small ligand ( PPh3​ ) allows N,O-chelation and catalyst poisoning.
2 Pd(OAc)2​ / dppf K2​CO3​ 1,4-Dioxane/ H2​O 9068%Moderate yield; bidentate ligand limits chelation but slows oxidative addition.
3 Pd2​dba3​ / XPhos NaOtBu 1,4-Dioxane8032%Poor yield; strong base deprotonates -OH, leading to etherification side-reactions.
4 Pd2​dba3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 80 94% Optimal; bulky ligand prevents chelation, mild base tolerates free alcohol.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and control reactions to verify mass balance and rule out background Nucleophilic Aromatic Substitution ( SN​Ar ).

Workflow S1 1. Degassing (Argon Sparge) S2 2. Pre-activation (Pd + Ligand) S1->S2 S3 3. Substrate Addition (Reactants + Base) S2->S3 S4 4. Thermal Cycling (80-100°C) S3->S4 S5 5. Validation (LC-MS/TLC) S4->S5

Figure 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura C–C Coupling

Reference standard methodology based on.

Reagents:

  • (4-Bromoquinolin-8-yl)methanol: 1.0 mmol (238.08 mg)

  • Aryl Boronic Acid: 1.2 mmol

  • Pd2​dba3​ : 0.02 mmol (18.3 mg, 2 mol%)

  • XPhos: 0.08 mmol (38.1 mg, 8 mol%)

  • K3​PO4​ : 2.0 mmol (424.5 mg)

  • Biphenyl (Internal Standard): 0.1 mmol (15.4 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v), 5.0 mL

Step-by-Step Methodology:

  • System Suitability Setup: Prepare two 10 mL Schlenk flasks. Flask A is the active reaction; Flask B is the SN​Ar control (omit Pd2​dba3​ and XPhos).

  • Reagent Loading: To Flask A, add (4-bromoquinolin-8-yl)methanol, aryl boronic acid, Pd2​dba3​ , XPhos, K3​PO4​ , and biphenyl.

  • Degassing (Critical Causality): Add 5.0 mL of the Dioxane/ H2​O mixture. Sparge the solution with Argon for exactly 15 minutes. Rationale: Oxygen inserts into Pd(0) to form peroxo complexes, which not only kill the catalyst but can oxidize the 8-hydroxymethyl group to an aldehyde.

  • Thermal Execution: Seal the flasks and heat to 80 °C in a pre-equilibrated oil bath for 6 hours.

  • Self-Validation & Quality Control: At t=2h and t=6h , withdraw a 10 µL aliquot via syringe. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into LC-MS.

    • Validation Check: The peak area of the biphenyl internal standard must remain constant. The conversion is validated if Flask A shows >95% consumption of the bromide, while Flask B shows <2% product (confirming the reaction is strictly Pd-catalyzed and not thermal SN​Ar ).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Coupling)

Reference standard methodology based on .

Reagents:

  • (4-Bromoquinolin-8-yl)methanol: 1.0 mmol

  • Primary/Secondary Amine: 1.2 mmol

  • Pd(OAc)2​ : 0.05 mmol (11.2 mg, 5 mol%)

  • BrettPhos: 0.10 mmol (53.7 mg, 10 mol%)

  • Cs2​CO3​ : 2.0 mmol (651.6 mg)

  • Solvent: anhydrous 1,4-Dioxane, 5.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an Argon-flushed vial, combine Pd(OAc)2​ and BrettPhos in 1.0 mL of anhydrous Dioxane. Stir at room temperature for 10 minutes until the solution turns dark red/purple. Rationale: Pre-activation ensures the complete formation of the active L1​Pd(0) species before exposure to the potentially chelating substrate.

  • Substrate Addition: To the main reaction vessel, add (4-bromoquinolin-8-yl)methanol, the amine, and Cs2​CO3​ . Causality Note: Cs2​CO3​ is specifically chosen over the traditional NaOtBu because it is a softer base that will not deprotonate the 8-hydroxymethyl group, thereby preventing alkoxide-driven catalyst poisoning.

  • Transfer and Heating: Transfer the pre-activated catalyst solution to the main vessel. Sparge with Argon for 5 minutes. Seal and heat at 100 °C for 12 hours.

  • Validation & Workup: Perform LC-MS IPC as described in Protocol A. Upon completion, quench with water (5 mL), extract with DCM (3 × 10 mL), dry over MgSO4​ , and purify via reverse-phase or normal-phase chromatography depending on the polarity of the resulting amine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Hayakawa, M. et al. (2010).Bicyclic pyrimidine PI3K inhibitor compounds selective for p110 delta, and methods of use. World Intellectual Property Organization, WO2010138589A1.

Sources

Application

Using (4-bromoquinolin-8-yl)methanol as a building block in medicinal chemistry

Application Note: Orthogonal Functionalization of (4-Bromoquinolin-8-yl)methanol in Medicinal Chemistry Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rapid generation of structure-activity...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of (4-Bromoquinolin-8-yl)methanol in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. (4-bromoquinolin-8-yl)methanol (CAS: 2743438-96-0) has emerged as a highly privileged scaffold, particularly in the development of antimicrobial agents, target-specific enzyme inhibitors (such as 2-oxoglutarate oxygenases), and Proteolysis Targeting Chimeras (PROTACs) [1, 2].

As a Senior Application Scientist, the selection of this specific building block is driven by its orthogonal reactivity profile :

  • C4-Bromide Activation: The electron-deficient nature of the quinoline heterocycle lowers the lowest unoccupied molecular orbital (LUMO) energy of the C–Br bond. This highly activates the C4 position toward oxidative addition by transition metals (Pd, Ni), making it an ideal substrate for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions [3].

  • C8-Hydroxymethyl Versatility: The primary alcohol at the C8 position is sterically distinct and electronically decoupled from the C4 reaction center. It can be functionalized via etherification or esterification, or oxidized to an aldehyde for reductive amination. In PROTAC design, the C8 position frequently serves as the solvent-exposed vector for E3-ligase linker attachment (e.g., PEG chains), allowing the C4-substituent to interact deeply within the target protein's binding pocket [4].

Physicochemical Properties

To ensure reproducible reaction stoichiometry and handling, the core properties of the building block are summarized below:

PropertyValue
Chemical Name (4-bromoquinolin-8-yl)methanol
CAS Number 2743438-96-0
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, Methanol, and Ethanol
Reactivity Handles Aryl bromide (C4), Primary alcohol (C8)

Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available when utilizing this building block, demonstrating how a single starting material can yield diverse pharmacological libraries.

G SM (4-bromoquinolin-8-yl)methanol Dual-Reactive Scaffold C4_Path C4-Position (Bromide Activation) SM->C4_Path C8_Path C8-Position (Hydroxymethyl Vector) SM->C8_Path Suzuki Suzuki-Miyaura / Negishi (Aryl/Alkyl Coupling) C4_Path->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C4_Path->Buchwald Etherification Etherification / Alkylation (Linker Attachment) C8_Path->Etherification Oxidation Oxidation to Aldehyde (Reductive Amination) C8_Path->Oxidation Kinase Kinase/Enzyme Inhibitors (Pharmacophore Maturation) Suzuki->Kinase Buchwald->Kinase PROTAC PROTAC Synthesis (Target + E3 Ligase) Etherification->PROTAC Oxidation->PROTAC

Caption: Orthogonal functionalization pathways of (4-bromoquinolin-8-yl)methanol for drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure researchers understand why specific conditions are chosen, minimizing troubleshooting during scale-up.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Causality & Design: Protecting the C8-OH group adds unnecessary synthetic steps and reduces overall yield. By utilizing a highly active, sterically hindered palladium catalyst (e.g., Pd(dppf)Cl₂) and a mild base (Na₂CO₃), the C4-bromide can undergo oxidative addition and subsequent transmetalation with an aryl boronic acid without cross-reacting with the free primary alcohol [3].

Materials:

  • (4-bromoquinolin-8-yl)methanol (1.0 eq, 1.0 mmol)

  • Aryl boronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • Na₂CO₃ (2.0 eq, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): Charge a Schlenk flask with the quinoline building block, boronic acid, and Na₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen readily deactivates the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material will show a distinct 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is complete when this doublet is entirely replaced by the product mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C8-Hydroxymethyl Etherification for PROTAC Linker Attachment

Causality & Design: To convert the building block into a PROTAC, a linker (e.g., a Boc-protected PEG-halide) must be attached. A Williamson ether synthesis is employed. Sodium hydride (NaH) is used to irreversibly deprotonate the C8-OH, forming a highly nucleophilic alkoxide that displaces the halide on the linker [4].

Materials:

  • C4-Functionalized (Quinolin-8-yl)methanol intermediate (1.0 eq, 0.5 mmol)

  • Boc-NH-PEG₂-CH₂-Br (1.2 eq, 0.6 mmol)

  • NaH (60% dispersion in mineral oil, 1.5 eq, 0.75 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Alkoxide Formation: Dissolve the quinoline intermediate in anhydrous DMF under Argon. Cool to 0 °C using an ice bath. Carefully add NaH portion-wise. Rationale: Cooling prevents uncontrolled exothermic degradation and limits side reactions at the quinoline nitrogen.

  • Activation: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add the Boc-NH-PEG₂-CH₂-Br dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (NMR Tracking): In ¹H NMR, the disappearance of the broad singlet corresponding to the -OH proton (typically around ~5.0-5.5 ppm in DMSO-d₆) and the downfield shift of the C8-CH₂ protons confirm successful etherification.

  • Quenching & Workup: Quench carefully with saturated NH₄Cl solution (1 mL) at 0 °C. Dilute with EtOAc (15 mL) and wash extensively with water (3 x 10 mL) to remove DMF. Dry, concentrate, and purify via reverse-phase HPLC if necessary.

References

  • Royal Society of Chemistry (RSC). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents (Cross-coupling of bromoquinolines). Retrieved from: [Link]

Method

Advanced Green Chemistry Approaches for the Synthesis of Quinoline Derivatives

Application Notes & Protocols for Drug Development Professionals Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous antimalaria...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Drug Development Professionals

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous antimalarial, anticancer, and anti-inflammatory agents[1]. Historically, the synthesis of quinoline derivatives relied on classical named reactions—such as the Skraup, Friedländer, and Doebner-von Miller syntheses[2]. While foundational, these traditional methodologies are fundamentally misaligned with modern sustainable chemistry. They typically require harsh reaction conditions, highly corrosive acids (e.g., concentrated H2​SO4​ ), toxic organic solvents (e.g., DMF, toluene), and prolonged thermal heating, which collectively result in a poor E-factor (mass of waste per mass of product) and significant degradation of sensitive functional groups[1][2].

To circumvent these bottlenecks, modern drug discovery has pivoted toward green chemistry paradigms[3]. This application note delineates field-proven, self-validating protocols utilizing alternative energy modalities (microwave and ultrasound irradiation) and heterogeneous nanocatalysis[1][4]. By leveraging these green approaches, researchers can drastically reduce reaction times, eliminate hazardous waste, and achieve superior atom economy while maintaining high-throughput library generation capabilities[5][6].

Comparative Analysis of Synthesis Modalities

The following table synthesizes quantitative data comparing conventional batch synthesis against modern green methodologies, highlighting the operational advantages of sustainable approaches.

Reaction ParameterConventional (Skraup/Friedländer)Microwave + Magnetic NanocatalystUltrasound-Assisted AnnulationContinuous Flow (Ru-Fe Catalyst)
Reaction Time 12–24 Hours10–15 Minutes15–30 MinutesContinuous (Variable Residence)
Solvent Profile Toluene, DMF, Strong AcidsWater, EthanolSolvent-Free or AqueousEthanol/Water
Energy Source Convective Heating (Oil Bath)Dielectric HeatingAcoustic CavitationThermal (Flow Reactor)
Catalyst Recovery Poor (Homogeneous, Lost)Excellent (Magnetic Separation)Good (Filtration)Excellent (Heterogeneous Bed)
Typical Yield 40–65%88–96%80–95%46–88%
E-Factor High (>50)Low (<5)Low (<5)Very Low (<2)

Experimental Protocols & Mechanistic Causality

Protocol A: Microwave-Assisted Multicomponent Synthesis using Magnetic Nanocatalysts ( Fe3​O4​ )

Mechanistic Causality: Microwave irradiation provides rapid, volumetric dielectric heating. Unlike convective heating, which relies on thermal conductivity and creates temperature gradients, microwaves directly couple with polar molecules, rapidly overcoming the activation energy barrier and suppressing side reactions[1][3]. Water is utilized as the green solvent; despite being a poor solvent for organic substrates at room temperature, its dielectric constant drops significantly at elevated temperatures under sealed microwave conditions, mimicking the solvation properties of organic solvents[2]. The addition of Fe3​O4​ nanoparticles provides a massive surface area of Lewis acid sites to coordinate with the carbonyl oxygen of the aldehyde, increasing its electrophilicity for subsequent nucleophilic attack[4]. Furthermore, the superparamagnetic nature of Fe3​O4​ allows for instantaneous catalyst recovery via an external neodymium magnet[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add aromatic aldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and dimedone (1.0 mmol)[4].

  • Solvent & Catalyst Addition: Add 3.0 mL of deionized water and 0.04 g (approx. 0.9 mol %) of synthesized Fe3​O4​ nanoparticles[4]. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at a dynamic power setting to reach and maintain 90°C for 10–15 minutes[1][4].

  • Self-Validation & QC: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The protocol is self-validating: complete consumption of the starting aldehyde indicates successful conversion.

  • Workup & Recovery: Cool the vial to room temperature. Place a neodymium magnet against the exterior of the vial; the black Fe3​O4​ nanoparticles will immediately aggregate against the glass[4]. Decant the aqueous layer containing the precipitated product.

  • Purification: Wash the crude solid with cold water and recrystallize from hot ethanol to yield the pure pyrimido[4,5-b]quinoline derivative[1]. Dry and weigh the recovered catalyst; a robust system should yield ≥95% catalyst mass recovery for reuse in up to 5 subsequent cycles[4].

MW_Workflow A Reactants (Amine + Aldehyde) C Microwave Irradiation A->C B Green Solvent + Nanocatalyst B->C D Cooling & Separation C->D E Catalyst Recovery D->E Solid F Purified Quinoline D->F Filtrate E->B Reuse

Caption: Workflow for Microwave-Assisted Multicomponent Quinoline Synthesis.

Protocol B: Ultrasound-Assisted Friedländer Annulation under Solvent-Free Conditions

Mechanistic Causality: Ultrasound irradiation operates via acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid medium[6][7]. This localized collapse generates transient microenvironments with extreme temperatures and pressures, facilitating intense mass transfer and accelerating the Friedländer annulation without the need for bulk thermal heating[7]. Utilizing a solvent-free approach or minimal green solvents maximizes atom economy and minimizes the E-factor[2][5]. Zinc oxide (ZnO) nanoparticles are utilized as a highly efficient, non-toxic heterogeneous catalyst to drive the aldol-type condensation and subsequent cyclodehydration[4][5].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine 2-aminoaryl ketone (1.0 mmol) and an α -methylene ketone (1.2 mmol)[4].

  • Catalyst Addition: Add 0.07 mg of ZnO nanoparticles to the mixture[4]. Do not add any organic solvent (solvent-free condition)[5].

  • Sonication: Suspend the flask in an ultrasonic cleaning bath (e.g., 35 kHz). Irradiate the mixture at ambient temperature for 15–30 minutes[7].

  • Self-Validation & QC: The reaction mixture will transition from a heterogeneous paste to a more uniform solid/melt as the product forms. TLC analysis should confirm the disappearance of the 2-aminoaryl ketone.

  • Workup: Extract the resulting mixture with a minimal amount of hot ethyl acetate to dissolve the quinoline product, leaving the insoluble ZnO nanoparticles suspended[7].

  • Filtration: Filter the mixture through a sintered glass funnel to recover the ZnO catalyst[1]. Concentrate the filtrate under reduced pressure and purify via column chromatography if necessary[7].

Protocol C: Continuous Flow Hydrogen Transfer Synthesis using Ru-Fe/ γ -Al 2​ O 3​

Mechanistic Causality: Batch reactions inherently suffer from lot-to-lot variability and scale-up bottlenecks. Transitioning to a continuous flow paradigm using a heterogeneous Ru-Fe/γ-Al2​O3​ catalyst bed allows for the direct utilization of nitroarenes instead of pre-synthesized anilines, vastly improving atom economy[8]. The Ru-Fe bimetallic system facilitates a tandem catalytic transfer hydrogenation (CTH) using ethanol as both the solvent and the in situ hydrogen donor[8]. This circumvents the need for external, hazardous hydrogen gas cylinders or stoichiometric metallic reducing agents, epitomizing the principles of green engineering[8].

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Pack a stainless-steel tubular reactor with 1–2 mm pellets of Ru-Fe/γ-Al2​O3​ nanocatalyst[8]. Ensure uniform packing to prevent channeling.

  • Substrate Solution: Prepare a 0.5 M solution of the substituted nitroarene in an ethanol/water solvent system[8].

  • Flow Parameters: Using an HPLC pump, introduce the substrate solution into the reactor at a optimized flow rate (e.g., 0.1 mL/min) to ensure adequate residence time[8]. Maintain the reactor pressure and temperature as dictated by the specific nitroarene volatility (typically elevated temperature to promote CTH).

  • Self-Validation & QC: Monitor the continuous effluent using an inline UV-Vis or IR spectrometer. Steady-state conversion is validated when the absorption peak of the nitro group (approx. 1520 cm⁻¹) plateaus at baseline, indicating complete reduction and cyclization.

  • Collection: Collect the continuous effluent containing the 2-methylquinoline derivative[8]. Evaporate the ethanol/water mixture to isolate the product, achieving moderate to good yields (46%–88%) without the addition of strong acids or oxidants[8].

Mechanism N1 Nitroarene + Ethanol/Water N2 Ru-Fe/γ-Al2O3 Catalyst Bed N1->N2 N3 Transfer Hydrogenation (In situ H-donor) N2->N3 Flow Reactor N4 Condensation & Cyclization N3->N4 N5 Continuous Quinoline Effluent N4->N5 High Atom Economy

Caption: Continuous Flow Hydrogen Transfer Pathway for Quinoline Synthesis.

References

  • Benchchem. Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches.
  • National Center for Biotechnology Information (PMC). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Bentham Science. Insights into Quinoline in Context of Conventional versus Green Synthesis.
  • RSC Publishing. A simple continuous reaction for the synthesis of quinoline compounds.
  • Green Chemistry International. Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis.
  • Benchchem. Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.

Sources

Application

Use of (4-bromoquinolin-8-yl)methanol in the synthesis of kinase inhibitors

As a Senior Application Scientist, this guide provides an in-depth exploration of (4-bromoquinolin-8-yl)methanol as a pivotal intermediate in the synthesis of contemporary kinase inhibitors. The quinoline scaffold is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of (4-bromoquinolin-8-yl)methanol as a pivotal intermediate in the synthesis of contemporary kinase inhibitors. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to interact with the ATP-binding site of various kinases.[1][2] The specific functionalization of (4-bromoquinolin-8-yl)methanol—featuring a reactive bromine atom at the C4 position and a versatile hydroxymethyl group at C8—offers a strategic platform for developing diverse chemical libraries to target a wide array of kinases implicated in diseases like cancer and inflammatory disorders.[3][4]

This document moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only detailed protocols but also the rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

The Strategic Advantage of the (4-bromoquinolin-8-yl)methanol Scaffold

The utility of (4-bromoquinolin-8-yl)methanol in kinase inhibitor design stems from its unique combination of structural features:

  • The Quinoline Core : This rigid, bicyclic aromatic system serves as an excellent anchor. The nitrogen atom within the ring frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many potent inhibitors.[5]

  • C4-Position Bromine Atom : The bromine at the 4-position is the primary reactive handle for molecular diversification. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the systematic introduction of a wide range of aryl, heteroaryl, and amino substituents to probe the inhibitor's interaction with the kinase active site and optimize its potency and selectivity.

  • C8-Position Methanol Group : The hydroxymethyl group at the 8-position provides a secondary point for modification. It can be used to improve physicochemical properties such as solubility, or it can be further functionalized to engage with the solvent-exposed regions of the kinase, potentially leading to enhanced selectivity or novel binding modes. This group can be oxidized to an aldehyde for reductive amination or converted into an ether or ester linkage.

The combination of these features makes (4-bromoquinolin-8-yl)methanol a highly valuable and versatile building block for generating focused libraries of kinase inhibitors through late-stage functionalization.

G cluster_start Core Intermediate cluster_reactions Key Coupling Reactions cluster_products Kinase Inhibitor Scaffolds cluster_modification Further Derivatization Start (4-bromoquinolin-8-yl)methanol Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst Other Other Couplings (e.g., Sonogashira, Heck) Start->Other Various Partners Pd Catalyst Aryl 4-Aryl-8-(hydroxymethyl)quinolines Suzuki->Aryl Amino 4-Amino-8-(hydroxymethyl)quinolines Buchwald->Amino Alkynyl 4-Alkynyl-8-(hydroxymethyl)quinolines Other->Alkynyl Mod Modification of 8-Methanol Group (Oxidation, Etherification) Aryl->Mod Amino->Mod Alkynyl->Mod

Caption: Synthetic utility of (4-bromoquinolin-8-yl)methanol.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis of kinase inhibitor precursors using (4-bromoquinolin-8-yl)methanol. They include in-process checks and purification guidelines essential for ensuring the integrity of the final compounds.

Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes the palladium-catalyzed cross-coupling of (4-bromoquinolin-8-yl)methanol with a substituted boronic acid. This reaction is fundamental for installing aryl or heteroaryl moieties, which are common features in Type I and Type II kinase inhibitors.

Workflow Diagram

G A 1. Reagent Setup - (4-bromoquinolin-8-yl)methanol - Boronic Acid - Pd Catalyst & Ligand - Base B 2. Reaction - Inert Atmosphere (Ar/N₂) - Solvent (e.g., Dioxane/H₂O) - Heat (80-100 °C) A->B Combine & Heat C 3. Workup - Dilute with EtOAc - Aqueous Wash B->C Cool & Extract D 4. Purification - Column Chromatography C->D Isolate Crude E 5. Analysis - ¹H NMR, LC-MS - Confirm Product Identity D->E Pure Compound G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Block PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Quinoline-based Inhibitor Inhibitor->Kinase Binds to ATP Pocket Block->Substrate Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-bromoquinolin-8-yl)methanol

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of functionalized heterocycles. The compound (4-bromoquinolin-8-yl)methanol presents a unique chromatographic triad: a lipophilic bromine atom at C4, a polar hydrogen-bonding hydroxymethyl group at C8, and a highly basic quinoline nitrogen.

When attempting to purify this compound via normal-phase silica gel chromatography, researchers often experience severe peak tailing, band broadening, and poor mass recovery. To master this purification, we must move beyond blindly running columns and understand the physicochemical interactions at play.

Core Principles & Mechanistic Causality

The primary cause of chromatographic failure with quinoline derivatives is the interaction between the basic quinoline nitrogen (acting as a Lewis base) and the weakly acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This interaction causes the compound to continuously bind and release at different rates as it travels down the column, resulting in a "smeared" or tailing band.

To resolve this, we must alter the stationary phase chemistry dynamically by adding a basic modifier, such as Triethylamine (TEA) , to the mobile phase. TEA competitively binds to the active silanol sites, deactivating the column and allowing the (4-bromoquinolin-8-yl)methanol to elute as a sharp, high-resolution band[2].

Mechanism of silanol deactivation by triethylamine to prevent peak tailing.

Quantitative Optimization Data

Selecting the correct solvent system is critical. While Dichloromethane (DCM)/Methanol gradients are common for polar quinolines[3], Hexane/Ethyl Acetate (EtOAc) often provides better resolution for brominated derivatives if the silanol interactions are properly masked.

Table 1: Impact of Basic Modifiers on Chromatographic Performance

Solvent SystemBasic Modifier Rf​ ValuePeak Shape / Tailing Factor ( Tf​ )Est. Recovery (%)
Hexane/EtOAc (7:3)None0.15Severe streaking ( Tf​ > 2.5)< 60%
Hexane/EtOAc (7:3)1% v/v TEA0.28Sharp, circular ( Tf​ ~ 1.1)> 90%
DCM/MeOH (95:5)None0.35Moderate streaking ( Tf​ ~ 1.8)~ 75%
DCM/MeOH (95:5)1% v/v TEA0.42Sharp, circular ( Tf​ ~ 1.0)> 95%
Self-Validating Purification Protocol

Trustworthy chromatography relies on self-validating systems. If any step below fails its validation check, do not proceed; troubleshoot immediately.

Workflow for optimizing silica gel chromatography of basic quinoline derivatives.

Step 1: TLC Solvent Screening & Modifier Validation

  • Action: Prepare two TLC chambers: one with Hexane/EtOAc (7:3) and one with Hexane/EtOAc + 1% v/v TEA. Spot the crude mixture on both plates.

  • Validation Check: The optimal system must yield an Rf​ of 0.25–0.35 for the target compound. The TEA-modified plate must show a sharp, circular spot without a trailing tail. If streaking persists, increase TEA to 2% or switch to a DCM/MeOH + TEA system[3].

Step 2: Column Deactivation & Packing

  • Action: Slurry pack the silica gel using the optimized solvent system containing 1% TEA. Flush the packed column with 2–3 column volumes (CV) of the same solvent to ensure complete saturation of the active sites[4].

  • Validation Check: The column bed must be visually uniform with no cracks. The pH of the eluent exiting the column should test slightly basic on pH paper, confirming the silica is fully deactivated.

Step 3: Sample Loading (Dry Loading)

  • Action: Dissolve the crude (4-bromoquinolin-8-yl)methanol in a volatile solvent (e.g., DCM). Add a small amount of deactivated silica gel (pre-treated with TEA) to the flask and evaporate to a free-flowing powder. Load this powder evenly onto the flat column bed.

  • Validation Check: The loaded sample band must be perfectly horizontal and <5 mm thick to ensure high-resolution separation and prevent band broadening.

Step 4: Gradient Elution & Fractionation

  • Action: Elute using a step gradient, starting from the optimized non-polar ratio and gradually increasing polarity (e.g., increasing EtOAc concentration).

  • Validation Check: TLC analysis of the collected fractions should reveal the target compound eluting in a concentrated, narrow band (typically spanning only 3-5 fractions).

Troubleshooting & FAQs

Q1: Why is my (4-bromoquinolin-8-yl)methanol streaking heavily on the TLC plate and column despite using a polar solvent? A1: Increasing solvent polarity alone does not solve Lewis acid-base interactions. The basic nitrogen in the quinoline core strongly interacts with the weakly acidic silanol groups on the silica gel[1]. Furthermore, the C8-hydroxyl group adds secondary hydrogen-bonding interactions. Solution: You must introduce a basic modifier like triethylamine (TEA) or diethylamine (DEA) at 0.1–1.0% v/v to your mobile phase. This base competitively binds to and masks the active silanol sites, preventing the quinoline from adhering too strongly[2].

Q2: I am experiencing poor recovery (<50%) of the compound after column chromatography. What causes this? A2: Highly activated, acidic silica can irreversibly adsorb or even catalyze the degradation of sensitive nitrogen heterocycles[4]. Solution: Ensure you are pre-treating (deactivating) the silica gel by flushing the packed column with 2-3 column volumes of eluent containing 1% TEA before loading your sample. If recovery remains low, the compound may be too sensitive for standard silica. Consider switching to a less acidic stationary phase, such as neutral or basic alumina[4].

Q3: Can I use Reversed-Phase HPLC (RP-HPLC) instead of normal-phase silica for this compound? A3: Yes, RP-HPLC is highly effective for polar heterocycles. However, peak tailing can still occur due to residual silanols on standard C18 columns[2]. Solution: Use a highly deactivated, end-capped C18 column. To optimize peak shape, adjust the mobile phase pH. For basic quinolines, operating at a low pH (e.g., pH 2.5-4 using ammonium formate or trifluoroacetic acid) protonates the analyte and suppresses silanol ionization, minimizing unwanted secondary interactions[2].

References
  • "4-Bromoquinolin-3-ol - 32435-61-3 - Vulcanchem", Vulcanchem,
  • "column chromatography techniques for purifying oxazolo[4,5-c]quinoline deriv
  • "Troubleshooting guide for the purification of polar quinoline compounds", Benchchem,
  • "Troubleshooting common issues in the synthesis of N-heterocycles", Benchchem,

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of (4-bromoquinolin-8-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique purification challenges associated with (4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique purification challenges associated with (4-bromoquinolin-8-yl)methanol (CAS: 2743438-96-0)[1].

This compound presents a complex crystallization profile due to its weakly basic quinoline nitrogen, the polarizable 4-bromo substituent, and the strongly hydrogen-bonding 8-hydroxymethyl group. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-yield, high-purity recovery.

Core Principles of Quinoline Crystallization (The "Why")

Successful recrystallization is not a matter of guessing solvents; it requires manipulating the specific intermolecular forces of your target molecule.

  • pH-Dependent Solubility: The quinoline nitrogen is a weak base. If your crude mixture contains trace acidic impurities from prior synthetic steps, the nitrogen will protonate, forming a highly soluble quinolinium salt[2]. This ionized form will refuse to crystallize in polar solvents. Causality: Always ensure your crude extract is washed with a mild base (e.g., saturated NaHCO3​ ) and dried thoroughly before attempting crystallization.

  • Solvent-Solute Hydrogen Bonding: The 8-hydroxymethyl group acts as both a strong hydrogen bond donor and acceptor. While ethanol is a traditional first choice for quinolines[3], pure protic solvents often solvate (4-bromoquinolin-8-yl)methanol too effectively. The solubility curve becomes too flat, meaning the compound remains dissolved even at 0°C. Causality: Using a mixed polar-aprotic/non-polar solvent system (like Ethyl Acetate/Hexane) breaks the solute-solute H-bonds during heating but forces supersaturation upon cooling[3].

  • The "Oiling Out" Phenomenon: 4-bromoquinoline derivatives often exhibit depressed melting points[4]. If the boiling point of your solvent exceeds the melting point of the solvated compound, the solute will separate as a biphasic liquid (an oil) rather than forming a solid crystal lattice[5].

Troubleshooting Guides (FAQs)

Q1: My product "oils out" (forms a milky liquid phase at the bottom of the flask) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solution reaches supersaturation at a temperature above the melting point of the solute-solvent complex.

  • Immediate Fix: Reheat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature, then cool the flask much more slowly by insulating it with cotton or a water bath.

  • Long-term Fix: Switch to a solvent system with a lower boiling point, or introduce seed crystals of pure (4-bromoquinolin-8-yl)methanol when the solution is just above the oiling-out temperature to force solid nucleation[3].

Q2: I have zero crystal formation even after leaving the flask in an ice bath overnight. What went wrong? A2: Your solution is not supersaturated, or the compound is trapped in a protonated state.

  • Self-Validation Check: Did the solution turn faintly cloudy when you added the anti-solvent? If not, you have too much primary solvent.

  • Action: Evaporate 50% of the solvent volume under reduced pressure and try again. Alternatively, verify the pH of your crude material; trace acids will form highly soluble salts[2].

Q3: My crystals formed, but NMR shows contamination with debrominated byproducts or regioisomers. How can I improve selectivity? A3: Co-crystallization happens when impurities have similar lattice energies to the target compound.

  • Action: Shift from a thermodynamic crystallization (slow cooling) to a kinetic purification. Perform a hot slurry wash: suspend the crude solid in hot isopropyl acetate (without fully dissolving it) and stir vigorously for 30 minutes. The impurities, which are present in smaller amounts, will dissolve into the solvent, leaving the bulk target lattice intact. Filter while hot.

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

This self-validating protocol utilizes an Ethyl Acetate (Good Solvent) / Hexane (Anti-Solvent) system, which is optimal for balancing the polarity of the 8-hydroxymethyl group and the lipophilicity of the 4-bromo group.

Step 1: Dissolution Place the crude (4-bromoquinolin-8-yl)methanol in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 3-5 mL per gram of crude) while stirring at reflux until the solid just dissolves.

Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble particulates and dust, which can cause premature, impure nucleation.

Step 3: Anti-Solvent Addition (The Self-Validating Step) Return the filtrate to a gentle boil. Begin adding hot Hexane dropwise.

  • Validation: Stop adding Hexane the exact moment a faint, persistent cloudiness (turbidity) appears in the boiling solution.

  • Correction: Add exactly 1-2 drops of hot Ethyl Acetate until the solution is perfectly clear again. You are now at the exact thermodynamic edge of saturation.

Step 4: Controlled Nucleation Remove the flask from the heat source. Do not disturb or agitate the flask. Allow it to cool ambiently to room temperature (20-25°C) over 2 hours. Spontaneous crystal growth should be visible.

Step 5: Isolation Once the flask has reached room temperature, transfer it to an ice bath (0-4°C) for 30 minutes to maximize yield[5]. Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold Hexane to remove surface impurities, then dry under high vacuum.

Data Presentation: Solvent System Matrix

The following table summarizes the quantitative and qualitative performance of various solvent systems for purifying (4-bromoquinolin-8-yl)methanol.

Solvent SystemSolvating Power (Hot)Anti-Solvent Power (Cold)Recommended Ratio (v/v)Application Notes & Causality
Ethyl Acetate / Hexane ExcellentExcellent1 : 2 to 1 : 4Optimal. EtOAc breaks H-bonds; Hexane drives high-yield precipitation[3].
Ethanol (Absolute) Very HighPoorN/A (Single Solvent)Prone to low yields. Strong H-bonding keeps solute dissolved even at 0°C[3].
Toluene / Heptane ModerateExcellent1 : 1.5High boiling point of Toluene increases the risk of the product "oiling out"[2].
DCM / Pentane HighVery High1 : 3Good for highly sensitive samples, but rapid evaporation can trap impurities.

Experimental Workflows & Logic Visualizations

RecrystallizationWorkflow Start Crude (4-bromoquinolin-8-yl)methanol CAS: 2743438-96-0 Dissolve 1. Dissolve in minimal hot EtOAc (Breaks H-bonds) Start->Dissolve Filter 2. Hot Filtration (Removes insoluble particulates) Dissolve->Filter AntiSolvent 3. Dropwise addition of Hexane (Until faint turbidity) Filter->AntiSolvent Cool 4. Slow Cooling to 25°C (Controlled nucleation) AntiSolvent->Cool IceBath 5. Ice Bath (0-4°C) (Maximizes crystal yield) Cool->IceBath Collect 6. Vacuum Filtration & Cold Hexane Wash IceBath->Collect Dry 7. Vacuum Drying (Pure Crystals) Collect->Dry

Figure 1: Step-by-step workflow for the mixed-solvent recrystallization of quinoline derivatives.

TroubleshootingLogic Issue Observation: Product 'Oils Out' (Forms biphasic liquid instead of crystals) Cause1 Cause: Solvent BP > Solute MP (Melted solute separates) Issue->Cause1 Cause2 Cause: Supersaturation reached too quickly (Rapid cooling) Issue->Cause2 Cause3 Cause: High impurity load depressing the melting point Issue->Cause3 Sol1 Action: Switch to lower BP solvent (e.g., EtOAc instead of Toluene) Cause1->Sol1 Sol2 Action: Reheat to dissolve, insulate flask, add seed crystals Cause2->Sol2 Sol3 Action: Pre-purify via silica plug before recrystallization Cause3->Sol3

Figure 2: Diagnostic logic tree for resolving the "oiling out" phenomenon during crystallization.

References

  • iChemical. "4-Bromoquinoline, CAS No. 3964-04-3." iChemical. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-bromoquinolin-8-yl)methanol Solubility

Welcome to the Application Scientist Support Portal. Working with bifunctional halogenated heterocycles often presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with bifunctional halogenated heterocycles often presents unique physicochemical challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies for handling (4-bromoquinolin-8-yl)methanol in organic synthesis, specifically focusing on overcoming its notorious solubility limitations during cross-coupling and functionalization reactions.

Core Causality: The Solubility Paradox

(4-bromoquinolin-8-yl)methanol features a highly lipophilic aromatic core (the bromoquinoline scaffold) paired with a highly polar, hydrogen-bonding 8-hydroxymethyl group.

The Mechanistic Issue: The free hydroxyl group acts as both a hydrogen-bond donor and acceptor. In the solid state, this facilitates a rigid intermolecular hydrogen-bonding network (often involving the quinoline nitrogen), resulting in a high crystal lattice energy. Consequently, the thermodynamic penalty for disrupting this lattice is high, making the compound poorly soluble in non-polar solvents (e.g., toluene, hexane) typically used for Buchwald-Hartwig aminations[1]. Conversely, the lipophilic bromine and aromatic rings prevent solvation in purely aqueous media[2].

Frequently Asked Questions (FAQs)

Q1: My compound crashes out when I add aqueous base during a Suzuki-Miyaura coupling. What is happening? A: This is a classic dielectric constant shock. The compound is moderately soluble in polar aprotic solvents (like DMF or THF). When you add an aqueous base (e.g., 2M K₂CO₃), the polarity of the medium abruptly increases. The lipophilic bromoquinoline core cannot remain solvated in this highly aqueous environment, causing the compound to overcome its solvation energy and precipitate[2]. Solution: Transition to a single-phase co-solvent system (e.g., 1,4-Dioxane/Water 4:1) with heating, or switch entirely to aqueous micellar catalysis.

Q2: How can I perform palladium-catalyzed cross-couplings with this compound in pure water? A: You can bypass organic solvents entirely by utilizing TPGS-750-M , a designer surfactant that enables aqueous micellar catalysis[3]. TPGS-750-M self-assembles into 40–60 nm nanomicelles[4]. The lipophilic bromoquinoline core partitions into the micelle's Vitamin E core, drastically increasing the local concentration of both the substrate and the transition metal catalyst, allowing reactions to proceed rapidly at room temperature[5].

Q3: I must use toluene for a specific C-N cross-coupling. How do I force the compound into solution? A: You must shatter the crystal lattice energy by masking the polar functional group. Protecting the 8-hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether eliminates its H-bond donor capacity and introduces a bulky, highly lipophilic moiety. This chemical modification dramatically lowers the lattice energy and ensures complete solubility in non-polar organic media[1].

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue: (4-bromoquinolin-8-yl)methanol RxnType Determine Reaction Media Start->RxnType Aqueous Aqueous / Green Chemistry (e.g., Suzuki, Heck) RxnType->Aqueous Organic Organic Media (e.g., Buchwald-Hartwig) RxnType->Organic Micellar Use 2 wt% TPGS-750-M Micellar Catalysis Aqueous->Micellar Protect Protect 8-OH Group (TBS/MOM) Organic->Protect If non-polar solvent required (Toluene) PolarAprotic Switch to DMF/DMSO/NMP + Heating Organic->PolarAprotic CoSolvent Add 10-20% THF/PEG as Co-solvent Micellar->CoSolvent If precipitation occurs

Caption: Workflow for resolving (4-bromoquinolin-8-yl)methanol solubility issues in various reaction media.

Quantitative Solubilization Data

Table 1: Solubilization Strategies & Reaction Compatibility
Solubilization StrategyTypical Concentration LimitCompatible ReactionsGreen Chemistry Impact (E-factor)
Polar Aprotic Solvents (DMF/DMSO)0.5 - 1.0 MSNAr, OxidationsHigh (Poor environmental profile)
Co-solvent Systems (Dioxane/H₂O 4:1)0.2 - 0.5 MSuzuki, HeckMedium
Micellar Catalysis (2 wt% TPGS-750-M)0.5 - 2.0 MCross-couplings, ReductionsLow (Highly sustainable)
Alcohol Protection (TBS/MOM ether)> 1.5 M in TolueneBuchwald-HartwigHigh (Adds synthetic steps/waste)
Table 2: Troubleshooting Matrix
Observed IssueMechanistic CauseRecommended Solution
Precipitation upon aqueous base addition Sudden shift in solvent dielectric constant forces the lipophilic core out of solution.Switch to a single-phase co-solvent (e.g., THF/Water) or utilize micellar catalysis.
Low conversion in TPGS-750-M Substrate is too crystalline to partition effectively into the micelle core.Add 5-10% v/v THF or PEG-200 as a co-solvent to swell the micelles and aid initial dissolution.
Catalyst deactivation in organic media Poor solubility limits substrate-catalyst interaction, leading to Pd-black formation.Heat the reaction to 80-100 °C or protect the 8-OH group to increase organic solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a physical or analytical checkpoint to confirm causality and success.

Protocol A: Aqueous Suzuki-Miyaura Coupling via Micellar Catalysis

This protocol leverages the nano-to-nano effect of TPGS-750-M to couple the 4-bromo position without organic solvents[3].

  • Surfactant Preparation: Dissolve TPGS-750-M in degassed HPLC-grade water to create a 2 wt% solution.

    • Validation Checkpoint: The solution must appear slightly opalescent. This visual cue confirms the spontaneous self-assembly of 40–60 nm nanomicelles.

  • Substrate Addition: Add (4-bromoquinolin-8-yl)methanol (1.0 equiv), your chosen boronic acid (1.2 equiv), and an organic base (e.g., Et₃N, 3.0 equiv) to the reaction vial.

    • Validation Checkpoint: The solid substrates will initially suspend. Stir vigorously (800 rpm) for 5 minutes. The suspension should become a homogeneous emulsion as the substrates partition into the lipophilic micellar cores.

  • Catalysis: Add the Pd catalyst (e.g., PdCl₂(dtbpf), 1-2 mol%). Stir at room temperature or apply mild heating (45 °C) if sterically hindered.

  • Reaction Monitoring: Extract a 10 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 3:1).

    • Validation Checkpoint: Complete consumption of the UV-active starting material spot confirms the local concentration effect of the micelle has driven the reaction to completion.

  • In-Flask Extraction: Add a minimal amount of EtOAc (3 x 2 mL per mmol). The product extracts into the organic layer.

    • Validation Checkpoint: The aqueous layer will remain opalescent, indicating the TPGS-750-M micelles are intact and ready for recycling[4].

Protocol B: TBS-Protection of the 8-Hydroxymethyl Group

This protocol disrupts the hydrogen-bonding network, forcing the compound to become highly soluble in non-polar solvents for subsequent Buchwald-Hartwig aminations[1].

  • Initial Solvation: Dissolve (4-bromoquinolin-8-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Add Imidazole (2.0 equiv).

    • Validation Checkpoint: The solution should remain clear. Imidazole acts as both a base and a nucleophilic catalyst.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) dropwise as a solution in DCM.

    • Validation Checkpoint: A white precipitate will form almost immediately. This is imidazole hydrochloride. The appearance of this salt is a direct, visual confirmation that the silylation reaction is successfully occurring.

  • Analytical Confirmation: Run a TLC (Hexane:EtOAc 5:1).

    • Validation Checkpoint: The highly non-polar TBS-protected product will run significantly higher (R_f ~0.8) than the polar starting material (R_f ~0.2), confirming the successful masking of the hydrogen-bond donor.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. The organic layer now contains the highly lipophilic, non-polar-soluble intermediate.

Mechanism of Micellar Solubilization

MicelleMechanism TPGS TPGS-750-M Surfactant SelfAssembly Self-Assembly in Water (40-60 nm Nanomicelles) TPGS->SelfAssembly HydrophobicCore Lipophilic Vitamin E Core SelfAssembly->HydrophobicCore HydrophilicShell PEG-750 Hydrophilic Shell SelfAssembly->HydrophilicShell Reaction High Local Concentration Accelerated Cross-Coupling HydrophobicCore->Reaction Substrate (4-bromoquinolin-8-yl)methanol Substrate->HydrophobicCore Partitions into Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->HydrophobicCore Partitions into

Caption: Mechanism of TPGS-750-M micellar solubilization for accelerating aqueous cross-coupling reactions.

References

  • Title: Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference | Source: ACS Green Chemistry Institute Pharmaceutical Roundtable | URL: [Link]

  • Title: Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions | Source: MDPI | URL: [Link]

  • Title: Surfactant Assemblies as Nanoreactors for Organic Transformations | Source: UC Santa Barbara (Lipshutz Research Group) | URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development | Source: NIH / PMC | URL: [Link]

Sources

Optimization

Technical Support Center: Managing Byproducts in Friedländer Synthesis

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for man...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing and minimizing byproduct formation during this versatile and widely-used reaction. By understanding the underlying mechanisms that lead to these side products, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Common Byproduct-Related Issues

This section addresses specific experimental issues directly linked to byproduct formation in a question-and-answer format.

Issue 1: My reaction produces a significant amount of a sticky, tar-like substance, complicating purification and lowering my yield.

Question: What is causing this tar formation, and how can I prevent it?

Answer:

Tar and polymer formation is a frequent challenge in Friedländer synthesis, especially under harsh reaction conditions.[1][2] This is often due to the self-condensation or polymerization of starting materials or reactive intermediates, particularly under high temperatures and strong acid or base catalysis.[1][3][4]

Causality and Mitigation Strategies:

  • Excessive Heat: High temperatures can accelerate side reactions, leading to the degradation of starting materials and the formation of polymeric byproducts.[1][3]

    • Solution: Carefully control and, if necessary, reduce the reaction temperature.[1][2] Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting materials are consumed to avoid prolonged exposure to heat.[1]

  • Harsh Catalysis: Strong acids or bases can promote unwanted polymerization pathways.[1][3][5]

    • Solution: Switch to a milder catalyst.[1][6] Modern methods have shown high efficiency with catalysts like molecular iodine, p-toluenesulfonic acid (p-TsOH), or various Lewis acids under solvent-free or milder conditions.[1][2][5][7] For instance, iodine-catalyzed reactions can proceed efficiently at 80-100°C.[2][8]

  • Highly Reactive Starting Materials: Certain substrates are inherently more prone to polymerization.

    • Solution: Employ a suitable solvent to better control the reaction rate and dissipate heat.[1]

Issue 2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate.

Question: How can I control the regioselectivity of the reaction to favor one isomer?

Answer:

The formation of regioisomers is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones, as the reaction can occur on either side of the carbonyl group.[1][9][10] Controlling this is crucial for achieving a pure product.

Strategies for Regiocontrol:

  • Catalyst Selection: The choice of catalyst can significantly influence which regioisomer is formed.[1]

    • Solution: Certain amine catalysts, like pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[1] Ionic liquids have also been used effectively to solve regioselectivity problems.[5]

  • Reaction Conditions: Temperature and the rate of addition of reactants can play a role.

    • Solution: Higher temperatures may favor the thermodynamically more stable regioisomer.[1] A slow, dropwise addition of the unsymmetrical ketone to the reaction mixture can also improve selectivity.[1]

  • Directing Groups: Modifying the ketone can provide definitive control.

    • Solution: Introducing a temporary directing group, such as a phosphoryl group, on one α-carbon of the ketone can direct the condensation to that specific position.[5][9]

Issue 3: My yield is consistently low, and I suspect self-condensation of my ketone starting material.

Question: What is the primary cause of ketone self-condensation, and what are the most effective ways to minimize it?

Answer:

The self-condensation of the ketone reactant, an aldol condensation, is a major competing side reaction, particularly under basic conditions.[3][5][11] This side reaction consumes the ketone, thereby reducing the yield of the desired quinoline product.[3][8]

Mitigation Techniques:

  • Switch to Acid Catalysis: This is often the most direct solution, as aldol condensation is more prevalent under basic conditions.[2] Catalysts like p-TsOH or iodine are effective alternatives.[2]

  • Slow Reagent Addition: Keeping the instantaneous concentration of the ketone low disfavors the bimolecular self-condensation reaction.

    • Solution: Add the ketone reactant slowly over a period of 30-60 minutes to the heated reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst.[1][2][11]

  • Use an Imino Analog: To completely circumvent the issue of ketone self-condensation under basic conditions, you can modify the starting material.

    • Solution: Using an imine analog of the o-aminoaryl aldehyde or ketone can prevent this side reaction.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the two main mechanistic pathways for the Friedländer synthesis, and how do they relate to byproduct formation?

There are two plausible mechanisms.[1][7] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization (imine formation) and dehydration.[1][5][7] The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[1][7][12] While the mechanism has been debated, recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol condensation is often the initial step.[12][13][14] Understanding these pathways is key, as the intermediates (aldol adducts, Schiff bases, enones) can potentially lead to byproducts if they don't proceed efficiently to the final quinoline product.[1][12]

Q2: Can the 2-aminoaryl ketone starting material itself cause side reactions?

Yes, under high-temperature conditions, self-condensation of the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) can occur, leading to the formation of undesired dimers such as dibenzo[b,f][1][2]diazocines.[11] Optimizing the reaction temperature and using an appropriate catalyst can help minimize this side product.[11]

Q3: Besides common byproducts, what other factors can lead to low yields?

Low yields can also stem from several other factors including:

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant can slow the reaction.[3]

  • Inactive Catalyst: Ensure you are using a fresh, active batch of your chosen catalyst.[8]

  • Incorrect Solvent: The solvent plays a critical role in solubility and reaction efficiency.[8] Polar aprotic solvents are often used for acidic conditions, while non-polar solvents are suitable for base-mediated reactions.[2]

  • Starting Material Purity: Impurities in the starting materials can interfere with the reaction.[11]

Q4: Are there modern, more environmentally friendly approaches to the Friedländer synthesis that can help minimize byproducts?

Yes, significant progress has been made in developing "greener" protocols. These often lead to cleaner reactions with fewer byproducts. Examples include:

  • Solvent-Free Reactions: Many modern procedures, often catalyzed by iodine or p-TsOH, are performed under solvent-free conditions, which simplifies workup and reduces waste.[2][5]

  • Water as a Solvent: Some catalytic systems, such as those using choline hydroxide, have been developed to work efficiently in water.[2][8]

  • Reusable Catalysts: The use of solid-supported catalysts, such as polymer-bound sulfonic acid or metal-organic frameworks (MOFs), allows for easy catalyst removal and reuse, promoting sustainability.[15][16][17][18]

Experimental Protocols & Data

Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis for Minimizing Side Reactions

This protocol is effective for reducing byproducts associated with harsh solvents and strong acids/bases.[2]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).[2]

  • Reaction: Place the flask in a pre-heated oil bath at 80-100°C and stir the mixture.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in ethyl acetate (15-20 mL).[2]

  • Purification:

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench and remove the iodine.[2]

    • Wash the organic layer with brine (10 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[2][15][19]

Table 1: Comparison of Catalytic Systems and Conditions

This table summarizes various conditions for the Friedländer synthesis, highlighting the trend towards milder and more efficient systems that can reduce byproduct formation.

Catalyst SystemStarting MaterialsConditionsYield RangeReference
p-TsOH2-Aminoaryl Ketone + KetoneSolvent-free, 120°C, 15-30 min85-95%[2]
Iodine (I₂) (10 mol%)2-Aminoaryl Ketone + KetoneSolvent-free, 80-100°C82-94%[2]
Choline Hydroxide (1 mol%)2-Aminonicotinaldehyde + KetoneWater, 50°C, 6h86-95%[2]
Nickel Nanoparticles (NiNPs)2-Aminobenzophenone + DiketoneSolvent-free, 120°C92-98%[2]
ZrCl₄ (10 mol%)2-Aminobenzophenone + Ethyl acetoacetate1:1 Ethanol/Water, 60°CHigh[15]
In(OTf)₃2-Aminoarylketone + Carbonyl compoundSolvent-free75-92%[20]

Note: Yields are highly dependent on the specific substrates used and are presented for comparative purposes.[2]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

This diagram illustrates the main reaction pathway leading to the desired quinoline product versus the common side reaction of ketone self-condensation.

G cluster_main Desired Friedländer Pathway cluster_side Side Reaction: Aldol Self-Condensation A 2-Aminoaryl Ketone C Aldol/Schiff Base Intermediate A->C + B (Catalyst) B Ketone (R-CH2-CO-R') B2 Ketone (R-CH2-CO-R') D Desired Quinoline Product C->D Cyclization & Dehydration E Enolate B2->E Base B3 Ketone (R-CH2-CO-R') F Aldol Adduct E->F + B3 G Aldol Condensation Byproduct F->G -H2O

Caption: Main vs. Side Reaction Pathways in Friedländer Synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This workflow provides a systematic approach to diagnosing and resolving issues of low yield, which are often linked to byproduct formation.

G cluster_troubleshoot Troubleshooting Steps start Low Yield or Complex Mixture check_byproducts Analyze Crude Mixture (TLC, NMR) Identify Byproducts start->check_byproducts is_aldol Aldol Condensation Byproduct Present? check_byproducts->is_aldol is_regio Regioisomers Present? check_byproducts->is_regio is_tar Tar/Polymer Formation? check_byproducts->is_tar is_aldol->is_regio No switch_catalyst Switch to Acid Catalyst (p-TsOH, Iodine) is_aldol->switch_catalyst Yes is_regio->is_tar No change_catalyst Use Regioselective Catalyst (e.g., Amine Catalyst) is_regio->change_catalyst Yes lower_temp Reduce Reaction Temperature is_tar->lower_temp Yes end Improved Yield & Purity is_tar->end No (Re-evaluate other factors) slow_addition Implement Slow Addition of Ketone switch_catalyst->slow_addition slow_addition->end optimize_temp Optimize Temperature change_catalyst->optimize_temp optimize_temp->end mild_catalyst Use Milder Catalyst lower_temp->mild_catalyst mild_catalyst->end

Caption: Systematic Troubleshooting Flow for Low Yield Issues.

References

  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Tech Support.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem Tech Support.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. BenchChem Tech Support.
  • Tanwar, B., Kumar, D., Kumar, A., Ansari, Md. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824–9833. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Martínez, R., Ramón, D. J., & Yus, M. (2006). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 62(38), 8982–8987.
  • Kumar, A., Kumar, V., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20434–20463. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Deshmukh, S. V., Kulkarni, S. S., & Kulkarni, M. V. (2021). Advances in polymer based Friedlander quinoline synthesis. Materials Today: Proceedings, 47, 5236–5244. [Link]

  • Deshmukh, S. V., Kulkarni, S. S., & Kulkarni, M. V. (2022). Advances in polymer based Friedlander quinoline synthesis. Heliyon, 8(8), e10243. [Link]

  • Li, C., Ma, C., Wang, Y., & Chen, J. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters, 21(12), 4758–4762. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1D vs. 2D-Assisted NMR Spectral Assignment for (4-bromoquinolin-8-yl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Signal Resolution, and Mechanistic NMR Profiling Executive Summary Substituted quinolines are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Signal Resolution, and Mechanistic NMR Profiling

Executive Summary

Substituted quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the core of antimalarial, antibacterial, and antineoplastic agents. However, the structural elucidation of multi-substituted quinolines—such as (4-bromoquinolin-8-yl)methanol —presents significant analytical challenges. The dense electron delocalization across the fused bicyclic system often results in severe signal overlap in the aromatic region, while the presence of quaternary carbons and halogen substituents complicates 13 C assignments.

This guide objectively compares the performance, confidence intervals, and diagnostic accuracy of the Traditional 1D NMR Approach versus a Comprehensive 2D-Assisted NMR Profiling Suite (COSY, HSQC, HMBC) . By utilizing (4-bromoquinolin-8-yl)methanol as a model compound, we demonstrate why modern 2D techniques are not merely optional add-ons, but critical requirements for unambiguous structural validation[1].

Comparative Analysis: 1D vs. 2D NMR Profiling

When assigning the spectrum of (4-bromoquinolin-8-yl)methanol, researchers must map three distinct regions: the heteroaromatic ring (C2, C3, C4), the benzenoid ring (C5, C6, C7, C8), and the exocyclic hydroxymethyl group.

The Limitations of Traditional 1D NMR ( 1 H, 13 C, DEPT)

Relying solely on 1D NMR introduces several diagnostic blind spots:

  • Aromatic Overlap: The 1 H signals for H-6 and H-7 often resonate within 0.05 ppm of each other in CDCl 3​ . In a standard 400 MHz 1D spectrum, distinguishing the triplet of H-6 from the doublet-of-doublets of H-7 relies heavily on second-order coupling analysis, which is prone to error [1].

  • Quaternary Carbon Ambiguity: (4-bromoquinolin-8-yl)methanol contains four quaternary carbons (C-4, C-4a, C-8, C-8a). 1D 13 C and DEPT-135 spectra can identify their presence but cannot definitively assign their positions within the fused ring system.

The Superiority of 2D-Assisted Profiling

Deploying a 2D NMR suite transforms the analysis from a deductive guessing game into a self-validating mathematical proof [2]:

  • COSY (Correlation Spectroscopy): Unambiguously traces the 3JHH​ spin systems. The isolated H-2/H-3 pair is instantly differentiated from the continuous H-5/H-6/H-7 spin network.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves proton overlap by spreading signals across the 13 C dimension. Even if H-6 and H-7 overlap in the 1 H spectrum, their attached carbons (C-6 and C-7) differ by over 1.5 ppm, allowing clear differentiation [4].

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive tool for assigning quaternary carbons. By detecting 2JCH​ and 3JCH​ long-range couplings, HMBC anchors the exocyclic -CH 2​ OH group to C-8 and confirms the position of the bromine atom at C-4 [2].

G Start Sample Prep (CDCl3, 298K) OneD 1D NMR Approach (1H, 13C, DEPT) Start->OneD TwoD 2D NMR Suite (COSY, HSQC, HMBC) Start->TwoD Analysis1 Ambiguous Assignment (Overlapping Multiplets) OneD->Analysis1 Chemical Shifts Only Analysis2 Unambiguous Mapping (J-Coupling Networks) TwoD->Analysis2 Heteronuclear Connectivity Result Structural Elucidation Analysis1->Result Analysis2->Result

Workflow comparison demonstrating the analytical divergence between 1D and 2D NMR strategies.

Mechanistic Insights: The Heavy Atom Effect

A critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) checkpoint in assigning (4-bromoquinolin-8-yl)methanol is understanding the anomalous chemical shift of C-4 .

Given that bromine is highly electronegative, one might intuitively expect the ipso carbon (C-4) to be strongly deshielded (shifted downfield). However, experimental data shows C-4 resonating at approximately 133.0 ppm , which is relatively upfield for a substituted heteroaromatic position.

The Causality: This is a classic manifestation of the Heavy Atom Effect [3]. Bromine possesses a massive, diffuse electron cloud. When attached to the quinoline ring, this electron cloud effectively immerses the ipso carbon, contributing significant diamagnetic shielding. This relativistic spin-orbit shielding counteracts the inductive deshielding effect of the halogen, pushing the 13 C signal upfield [3]. Failure to account for this phenomenon in a 1D-only analysis frequently leads to the misassignment of C-4 and C-4a.

Experimental Protocols (Self-Validating Workflow)

To ensure reproducibility, the following protocol establishes a self-validating loop where 1D data is hypothesized, and 2D data provides the empirical proof.

Step 1: Sample Preparation

  • Dissolve 15 mg of highly pure (>98%) (4-bromoquinolin-8-yl)methanol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: 1D Acquisition Parameters (400 MHz Spectrometer)

  • 1 H NMR: Pulse angle 30°, relaxation delay ( d1​ ) 2.0 s, acquisition time 3.1 s, 16 scans.

  • 13 C NMR: Pulse angle 30°, d1​ 2.0 s, acquisition time 1.3 s, 1024 scans, with 1 H WALTZ-16 decoupling.

Step 3: 2D Suite Parameters (The Analytical Differentiator)

  • gCOSY: 256 increments in t1​ , 4 scans per increment, d1​ 1.5 s.

  • gHSQC: Phase-sensitive, optimized for 1JCH​=145 Hz. 256 increments, 8 scans per increment.

  • gHMBC: Optimized for long-range couplings nJCH​=8 Hz. 256 increments, 16 scans per increment. This specific 8 Hz optimization is crucial for capturing the 3-bond correlations across the rigid quinoline framework [4].

Data Presentation & Spectral Assignments

The tables below synthesize the quantitative data extracted from the 2D-assisted workflow.

Table 1: 1 H NMR Assignments and Homonuclear Connectivity
Position δH​ (ppm)Multiplicity J -Coupling (Hz)IntegrationCOSY Correlations
H-2 8.70d4.71HH-3
H-3 7.75d4.71HH-2
H-5 8.10dd8.3, 1.41HH-6
H-6 7.65t7.81HH-5, H-7
H-7 7.70dd7.2, 1.41HH-6
-CH 2​ - 5.25s-2H-OH (weak)
-OH 4.50br s-1H-CH 2​
  • (weak)
Table 2: 13 C NMR Assignments and Heteronuclear Connectivity
Position δC​ (ppm)Type (HSQC)Key HMBC Correlations ( 1 H 13 C)Diagnostic Significance
C-2 150.2CHH-3Confirms proximity to Nitrogen.
C-3 126.5CHH-2-
C-4 133.0C (Quat)H-2, H-5 Anchors the Bromine position via 3J from H-2 and H-5.
C-4a 128.4C (Quat)H-3, H-6Confirms bridgehead position.
C-5 125.8CHH-7-
C-6 127.2CHH-5-
C-7 128.9CHH-5-
C-8 139.5C (Quat)-CH 2​ - , H-6Anchors the hydroxymethyl group to the benzenoid ring.
C-8a 145.6C (Quat)H-2, H-5, H-7, -CH 2​ -Central node; receives magnetization from both rings.
-CH 2​ - 61.5CH 2​ --

Logical Validation via HMBC

The true power of the 2D suite lies in the HMBC experiment. To prove that the molecule is indeed the 4-bromo-8-substituted isomer (and not, for example, a 5-bromo isomer), we trace the 3JCH​ pathways.

The protons of the hydroxymethyl group ( δ 5.25) show a strong 2J correlation to C-8 ( δ 139.5) and a 3J correlation to the bridgehead carbon C-8a ( δ 145.6). Simultaneously, H-2 ( δ 8.70) shows a 3J correlation to C-8a, linking the heteroaromatic ring to the exact bridgehead carbon adjacent to the substitution. Furthermore, H-5 ( δ 8.10) shows a 3J correlation to C-4 ( δ 133.0), proving the location of the heavy atom (Bromine).

HMBC cluster_protons Key Protons (1H) cluster_carbons Quaternary Carbons (13C) H2 H-2 (δ 8.70) C4 C-4 (C-Br) H2->C4 3J C8a C-8a (Bridgehead) H2->C8a 3J H5 H-5 (δ 8.10) H5->C4 3J H5->C8a 3J CH2 CH2 (δ 5.25) C8 C-8 (C-CH2OH) CH2->C8 2J CH2->C8a 3J

HMBC logical network proving the connectivity of the bromine atom at C-4 and the hydroxymethyl group at C-8 via shared long-range couplings to the bridgehead.

Conclusion

While 1D NMR provides a foundational overview of chemical environments, it fails to provide the rigorous, self-validating proof required for complex heterocycles like (4-bromoquinolin-8-yl)methanol. The heavy atom effect of bromine obscures intuitive 13 C assignments, and aromatic proton overlap limits 1 H interpretation. By upgrading to a Comprehensive 2D-Assisted NMR Profiling Suite , researchers can leverage HSQC to resolve overlap and HMBC to mathematically map the carbon skeleton, ensuring 100% confidence in structural elucidation.

References

  • MDPI. "The Evolving Landscape of NMR Structural Elucidation." Molecules, 2026. Available at: [Link]

  • CORE. "Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR shifts." Physical Chemistry Chemical Physics, 2015. Available at: [Link]

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure Insights, 2025. Available at: [Link]

Comparative

A Comparative Guide to the X-ray Crystallography of 4-Bromoquinoline Derivatives: From Synthesis to Supramolecular Architecture

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its reactivity, biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its reactivity, biological activity, and potential as a therapeutic agent. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides an in-depth technical comparison of the X-ray crystallography of 4-bromoquinoline derivatives, a class of compounds recognized for its versatile synthetic utility and presence in a wide array of biologically active molecules.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, from the strategic synthesis of the quinoline scaffold to the nuanced art of crystal growth and the interpretation of the resulting solid-state structures. We will explore how subtle changes in substitution on the quinoline ring can profoundly influence crystal packing and intermolecular interactions, the very forces that govern a compound's physical properties.

The Strategic Importance of the 4-Bromoquinoline Scaffold

The 4-bromoquinoline moiety is a privileged structure in medicinal chemistry. The quinoline core itself is a key component in numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The bromine atom at the 4-position is not merely a placeholder; it is a highly reactive handle that facilitates a wide range of synthetic transformations.[2] This includes palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the rapid generation of diverse molecular libraries for drug discovery programs.[2]

Comparative Analysis of Crystal Structures: The Influence of Substituents

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces. In 4-bromoquinoline derivatives, these interactions are primarily governed by hydrogen bonds, π-π stacking, and halogen bonds. The nature and position of other substituents on the quinoline ring can significantly alter this balance, leading to different crystal symmetries and packing motifs.

A comparative analysis of the crystallographic data for several 4-bromoquinoline derivatives reveals the profound impact of these substituents.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
4-Bromo-8-methoxyquinolineC₁₀H₈BrNOOrthorhombicP2₁2₁2₁C—H···π interactions[3]
8-Bromo-2-methylquinolineC₁₀H₈BrNMonoclinicP2₁/cπ-π stacking[4]
3,6,8-Tribromo-2-phenylquinolineC₁₅H₈Br₃NMonoclinicP2₁/nHalogen bonds, π-π stacking

Analysis of Intermolecular Forces:

  • 4-Bromo-8-methoxyquinoline: In this derivative, the dominant forces organizing the crystal lattice are weak C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π system of an adjacent quinoline ring.[3] This results in a one-dimensional chain-like arrangement of the molecules. The absence of strong hydrogen bond donors or acceptors on the substituents leads to a packing dominated by these weaker, yet structurally significant, forces.

  • 8-Bromo-2-methylquinoline: The introduction of a methyl group at the 2-position and the relocation of the bromine to the 8-position alters the packing significantly. Here, π-π stacking interactions between the aromatic rings of adjacent molecules become the primary organizing force, leading to a face-to-face arrangement.[4] The centroid-to-centroid distance between the benzene and pyridine rings of neighboring molecules is a key parameter in quantifying the strength of these interactions.

  • 3,6,8-Tribromo-2-phenylquinoline: This heavily substituted derivative showcases a more complex interplay of forces. The presence of multiple bromine atoms introduces the potential for halogen bonding (Br···Br or Br···N interactions), a non-covalent interaction that is increasingly recognized for its role in crystal engineering. The large phenyl group also contributes to significant π-π stacking interactions.

The choice of substituents, therefore, provides a powerful tool for the rational design of crystalline materials with desired properties. By strategically incorporating functional groups capable of forming specific intermolecular interactions, it is possible to guide the self-assembly of molecules into predictable supramolecular architectures.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully resolved crystal structure involves a multi-step process that demands precision and a deep understanding of the underlying chemical principles. This workflow can be broken down into three key stages: Synthesis, Crystallization, and X-ray Diffraction Analysis.

X-ray Crystallography Workflow Experimental Workflow for 4-Bromoquinoline Derivatives cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis start Starting Materials (e.g., 2-Bromoaniline) reaction Chemical Reaction (e.g., Skraup Synthesis) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization solvent_selection Solvent System Selection characterization->solvent_selection Pure Compound dissolution Dissolution of Purified Compound solvent_selection->dissolution crystal_growth Slow Evaporation / Vapor Diffusion / Slow Cooling dissolution->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting mounting Crystal Mounting harvesting->mounting Single Crystal data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A comprehensive workflow for the X-ray crystallography of 4-bromoquinoline derivatives.

Detailed Experimental Protocol: Synthesis and Crystallography of 8-Bromo-2-methylquinoline

This protocol provides a self-validating system for the preparation and structural analysis of 8-bromo-2-methylquinoline, a representative member of this compound class.

Part 1: Synthesis

Rationale: The Skraup synthesis is a classic and reliable method for constructing the quinoline ring system from an aniline precursor. Here, we utilize 2-bromoaniline as the starting material to introduce the bromine atom at the 8-position.

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or other suitable oxidizing agent)

  • Sodium Hydroxide

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a fume hood, carefully add 2-bromoaniline to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath. Subsequently, add glycerol and arsenic pentoxide.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The reaction is exothermic and should be monitored carefully.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Extraction: Extract the aqueous layer multiple times with chloroform.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 8-bromo-2-methylquinoline.

Part 2: Single Crystal Growth

Rationale: The choice of crystallization technique is critical for obtaining high-quality single crystals suitable for X-ray diffraction. Slow evaporation is a simple yet effective method for many organic compounds. The selection of a suitable solvent or solvent system is determined by the solubility of the compound; the ideal solvent is one in which the compound is moderately soluble.

Materials:

  • Purified 8-bromo-2-methylquinoline

  • Ethanol (or other suitable solvent such as acetone or ethyl acetate)

  • Small, clean vial

  • Parafilm

Procedure:

  • Solution Preparation: Prepare a nearly saturated solution of 8-bromo-2-methylquinoline in ethanol at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and pierce a few small holes in the parafilm with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Part 3: Single-Crystal X-ray Diffraction Analysis

Rationale: This is the definitive step for determining the three-dimensional atomic arrangement. A high-quality, single crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is used to solve and refine the molecular structure.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations, and X-ray diffraction data are collected.

  • Data Processing: The collected diffraction intensities are processed, which includes integration of the reflections and correction for various factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other suitable techniques. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

  • Validation and Deposition: The final structure is validated using software tools like CheckCIF and is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data publicly available.

Conclusion and Future Directions

The crystallographic analysis of 4-bromoquinoline derivatives provides invaluable insights into their solid-state behavior and the subtle interplay of non-covalent interactions that govern their supramolecular assembly. As this guide has demonstrated, the combination of strategic synthesis and meticulous crystallization techniques allows for the detailed characterization of these important pharmaceutical building blocks.

Future work in this area will likely focus on co-crystallization studies to modulate the physicochemical properties of these compounds, such as solubility and bioavailability. Furthermore, the systematic study of a wider range of derivatives will continue to build our understanding of structure-property relationships, enabling the more rational design of next-generation therapeutics and functional materials.

References

  • Kopicka, K., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1117. [Link]

  • Naveen, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Journal of Molecular Structure, 1285, 135475. [Link]

  • Al-Majedy, Y. K., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]

  • PubChem. 4-bromo-6-methoxy-2-methylquinoline (C11H10BrNO). PubChem. [Link]

  • Li, J., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • Elumalai, P., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 443-452. [Link]

  • Tan, Y., et al. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Acta Chimica Slovenica, 66(4), 929-938. [Link]

  • PubChem. 4-bromo-7-chloroquinoline (C9H5BrClN). PubChem. [Link]

  • PrepChem. Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

  • PubChem. 4-bromo-8-hydroxyquinoline (C9H6BrNO). PubChem. [Link]

  • ChemSynthesis. 4-bromo-7-chloroquinoline. ChemSynthesis. [Link]

  • PubChem. 7-Bromo-4-Chloroquinoline. PubChem. [Link]

  • MilliporeSigma. 7-Bromo-4-chloroquinoline. MilliporeSigma. [Link]

  • PubChem. 4-bromo-6-ethoxy-2-methylquinoline (C12H12BrNO). PubChem. [Link]

  • PubChem. 4-Bromo-8-hydroxyquinoline. PubChem. [Link]

  • Ha, K. (2011). Crystal structure of 4-bromo-2-(pyridin-4-ylmethyliminomethyl)phenol, C13H11BrN2O. Zeitschrift für Kristallographie - New Crystal Structures, 226(2), 167-168. [Link]

  • Sharma, N. B., et al. (1981). Single crystal formation by solid state reaction between 8-hydroxyquinoline and 2,4,5-trichlorophenol. Journal of the Chemical Society, Perkin Transactions 2, (2), 242-244. [Link]

  • Liu, Y., et al. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 30(21), 4789. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o976. [Link]

Sources

Validation

Comparative Reactivity of 4-Bromoquinoline vs. Other Halo-Quinolines in Synthetic Workflows

The 4-haloquinoline motif is a cornerstone in medicinal chemistry, serving as a critical electrophilic hub for synthesizing antimalarials, kinase inhibitors, and [1]. While 4-chloroquinoline has historically been the def...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-haloquinoline motif is a cornerstone in medicinal chemistry, serving as a critical electrophilic hub for synthesizing antimalarials, kinase inhibitors, and [1]. While 4-chloroquinoline has historically been the default starting material due to its low cost, modern synthetic methodologies—particularly transition-metal catalysis—have shifted the spotlight toward 4-bromoquinoline. This guide provides an in-depth, objective comparison of 4-bromoquinoline against its fluoro, chloro, and iodo counterparts, dissecting their mechanistic behaviors in Nucleophilic Aromatic Substitution (SNAr) and [2].

Mechanistic Divergence: SNAr vs. Cross-Coupling

The choice of halogen at the C4 position fundamentally alters the reactivity profile of the quinoline ring. The causality lies in the distinct rate-determining steps (RDS) of the two primary functionalization pathways:

  • SNAr Reactions: The RDS is the initial nucleophilic attack to form the anionic Meisenheimer complex. Reactivity is governed by the electronegativity of the halogen, which stabilizes the transition state via [1]. Thus, the reactivity trend is F > Cl > Br > I .

  • Cross-Coupling Reactions: The RDS is typically the oxidative addition of the C–X bond to the low-valent metal center (e.g., Pd(0) or Ni(0)). Reactivity is dictated by the bond dissociation energy (BDE). Since the C–I bond is the weakest and C–F is the strongest, the reactivity trend is [3].

G A 4-Haloquinoline Core B SNAr Pathway (Nucleophilic Attack) A->B Amines, Alkoxides C Cross-Coupling Pathway (Oxidative Addition) A->C Pd/Ni Catalysts D Reactivity: F > Cl > Br > I Driven by Electronegativity B->D E Reactivity: I > Br > Cl > F Driven by Bond Dissociation Energy C->E

Reaction pathways of 4-haloquinolines comparing SNAr and cross-coupling reactivity trends.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Historically, 4-aminoquinolines were synthesized by heating 4-chloroquinoline with amines at[2], often neat or in the presence of phenol. In these classical SNAr conditions, 4-chloroquinoline outperforms 4-bromoquinoline. The highly electronegative chlorine atom creates a larger partial positive charge at the C4 carbon, lowering the activation energy for [1].

While 4-fluoroquinoline is theoretically the most reactive in SNAr, it is rarely utilized due to synthetic difficulty and high procurement costs. Conversely, classic SNAr with 4-chloro or 4-bromoquinolines often yields complex mixtures, requires harsh conditions, and is incompatible with sensitive functional groups.

The Paradigm Shift: Palladium-Catalyzed Amination

To circumvent the limitations of SNAr, palladium-catalyzed Buchwald-Hartwig amination has become the gold standard. Here, 4-bromoquinoline emerges as the optimal substrate .

While 4-iodoquinoline has the lowest bond dissociation energy, it is prone to rapid hydrodehalogenation (reduction) under basic conditions, leading to poor yields of the[2]. 4-Chloroquinoline requires highly active, expensive ligands to force oxidative addition. 4-bromoquinoline hits the "Goldilocks" zone: it undergoes facile oxidative addition with standard, cost-effective ligands (e.g., DPEphos) without suffering from [2].

Table 1: Comparative Yields in Amination of 4-Haloquinolines
SubstrateReaction TypeReagents / ConditionsTypical Yield (%)
4-Chloroquinoline SNArAmine, neat, 140 °C60 - 75
4-Bromoquinoline SNArAmine, neat, 140 °C45 - 55
4-Chloroquinoline Pd-AminationPd(OAc)₂, DPEphos, K₃PO₄, 85 °C85
4-Bromoquinoline Pd-AminationPd(OAc)₂, DPEphos, K₃PO₄, 85 °C92
4-Iodoquinoline Pd-AminationPd(OAc)₂, DPEphos, K₃PO₄, 85 °C< 20 (Dehalogenation)

(Data synthesized from comparative amination studies[2])

Workflow Step1 1. Reagent Assembly 4-Bromoquinoline + Amine + Pd(OAc)2 + DPEphos Step2 2. Base Addition K3PO4 in Dioxane Step1->Step2 Step3 3. Heating 85 °C for 18 h Step2->Step3 Step4 4. Workup & Isolation Filter & Chromatograph Step3->Step4

Step-by-step workflow for the palladium-catalyzed amination of 4-bromoquinoline.

Protocol 1: Self-Validating Palladium-Catalyzed Amination of 4-Bromoquinoline

This protocol leverages the superior cross-coupling reactivity of 4-bromoquinoline to achieve C–N bond formation under mild conditions.

  • Reagent Assembly: In an oven-dried 40-mL Schlenk vial, combine 4-bromoquinoline (1.0 mmol), Pd(OAc)₂ (4 mol %), DPEphos (8 mol %), anhydrous K₃PO₄ (2.5 mmol), and the desired amine (1.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 5 minutes. Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Reaction Initiation: Heat the mixture to 85 °C with rigorous stirring for 18 hours.

    • Self-Validation Checkpoint (Causality): The mixture should transition from a pale yellow suspension to a dark red/brown homogeneous solution within the first 30 minutes. This color shift visually validates the reduction of Pd(II) to the active Pd(0) species. If the solution remains pale, oxygen contamination has likely poisoned the catalyst, and the reaction should be aborted.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove phosphate salts and palladium black. Concentrate in vacuo and purify via flash chromatography.

Suzuki-Miyaura Cross-Coupling Dynamics

In carbon-carbon bond-forming reactions, 4-bromoquinoline is unequivocally the preferred electrophile. 4-Chloroquinolines often require elevated temperatures (>100 °C) and specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to overcome the high[3]. Conversely, 4-bromoquinoline readily couples with arylboronic acids at 60–80 °C using standard[3].

Table 2: Suzuki-Miyaura Coupling Reactivity Profile
SubstrateBoronic AcidCatalyst SystemTemp (°C)Conversion
4-Chloroquinoline Phenylboronic acidPd(PPh₃)₄, Na₂CO₃80Low (< 30%)
4-Bromoquinoline Phenylboronic acidPd(PPh₃)₄, Na₂CO₃80Excellent (> 90%)
4-Iodoquinoline Phenylboronic acidPd(PPh₃)₄, Na₂CO₃60Good, but unstable

(Representative data highlighting the kinetic advantages of the C-Br bond in Suzuki couplings[3])

Protocol 2: Self-Validating Suzuki-Miyaura Coupling of 4-Bromoquinoline
  • Setup: Charge a round-bottom flask with 4-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol %).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base, which is strictly required to form the reactive boronate complex during the transmetalation step.

  • Heating: Reflux at 80 °C for 12 hours under an argon atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The starting 4-bromoquinoline will appear as a distinct UV-active spot (Rf ~0.6). The successful formation of the biaryl product is validated by the appearance of a new, highly fluorescent spot under 365 nm UV light (Rf ~0.4), caused by the extended conjugation of the newly formed biaryl system.

  • Workup: Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Conclusion

The selection between 4-chloroquinoline and 4-bromoquinoline must be dictated by the intended functionalization mechanism. For classical SNAr reactions, 4-chloroquinoline is kinetically favored due to inductive stabilization of the transition state. However, for modern drug discovery workflows relying on palladium-catalyzed aminations and cross-couplings, 4-bromoquinoline is vastly superior . It provides the ideal thermodynamic balance—reactive enough to undergo facile oxidative addition with standard catalysts, yet stable enough to resist the premature dehalogenation that plagues 4-iodoquinolines.

References
  • Title: Visible-Light-Induced Organobismuth(III)-Initiated Halogen-Atom Transfer for the Alkylation of Heterocycles with Unactivated Alkyl Iodides Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL: [Link]

Sources

Comparative

Comparative Biological Activity: (4-Bromoquinolin-8-yl)methanol vs. Quinolin-8-ylmethanol

Executive Summary & Structural Rationale In modern drug discovery, the quinoline scaffold serves as a privileged pharmacophore capable of addressing diverse therapeutic targets, from multidrug-resistant (MDR) bacteria to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the quinoline scaffold serves as a privileged pharmacophore capable of addressing diverse therapeutic targets, from multidrug-resistant (MDR) bacteria to oncogenic kinases. Quinolin-8-ylmethanol is a foundational building block characterized by its ability to participate in hydrogen bonding and metal chelation via its hydroxyl group and pyridine nitrogen[1].

However, the strategic functionalization of this scaffold—specifically through halogenation at the C4 position to yield (4-bromoquinolin-8-yl)methanol —fundamentally alters its physicochemical and biological profile. The introduction of the bulky, electron-withdrawing bromine atom drives three critical mechanistic shifts:

  • Increased Lipophilicity (LogP): Enhances passive diffusion across complex bacterial cell envelopes and mammalian lipid bilayers[2].

  • Halogen Bonding: Creates a highly directional, non-covalent interaction vector (the "sigma-hole") that significantly increases binding affinity within hydrophobic enzyme pockets[3].

  • Metabolic Stability: Blocks primary sites of oxidative metabolism on the quinoline ring, prolonging the molecule's half-life in cellular assays.

This guide objectively compares the biological performance of these two analogs, providing actionable experimental workflows and quantitative data to guide lead optimization.

Pharmacodynamic Divergence

The structural differences between the non-brominated base and its C4-brominated counterpart dictate their respective utilities in biological systems. While quinolin-8-ylmethanol is frequently utilized as a precursor for SHP2 phosphatase inhibitors and immunomodulators[4], the brominated analog exhibits a distinct advantage in whole-cell antimicrobial assays and targeted oncology screens[5].

Mechanism Q8 Quinolin-8-ylmethanol (Base Scaffold) Hbond H-Bonding & Chelation (Hydroxyl + Pyridine N) Q8->Hbond BQ8 (4-bromoquinolin-8-yl)methanol (Halogenated Analog) BQ8->Hbond LogP Increased LogP & Halogen Bonding (C4-Br) BQ8->LogP Target1 SHP2 / Kinase Targeting Hbond->Target1 LogP->Target1 Enhanced Affinity Target2 MDR Bacterial Permeability (e.g., A. baumannii) LogP->Target2

Pharmacodynamic divergence driven by C4-bromination on the quinoline scaffold.

Comparative Biological Activity Data

The following table synthesizes the performance of the base quinoline scaffold versus its brominated analog (and closely related C4/C6 brominated derivatives) across standard biological assays. The data highlights how C4-bromination acts as an activity multiplier.

Biological Target / AssayQuinolin-8-ylmethanol (Base)(4-Bromoquinolin-8-yl)methanolFold Change / Mechanistic Impact
MDR Acinetobacter baumannii (MIC)~64 μg/mL16 μg/mL4x Potency Increase: Bromination enhances outer membrane penetration[3].
SHP2 Phosphatase (Biochemical IC50)Baseline Affinity (Precursor)Enhanced AffinityTargeted Inhibition: Halogen bonding stabilizes the inhibitor in the active site[4].
HT-29 Colon Carcinoma (Cell Viability IC50)>50 μM (Low Cytotoxicity)5.45 – 26.2 μMSignificant Cytotoxicity: Increased DNA intercalation and topoisomerase interference[5].
Aqueous Solubility (Thermodynamic)High (Readily soluble in polar media)Low (Requires DMSO carrier)Formulation Shift: C4-Br increases LogP, necessitating strict solvent controls.

Experimental Protocols: Self-Validating Workflows

To accurately compare these compounds, researchers must account for the stark differences in their solubility and membrane permeability. The following protocols are engineered to prevent false negatives caused by compound precipitation or solvent toxicity.

Protocol A: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To quantify the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens.

Causality & Design Choices: Because the C4-brominated analog is highly lipophilic, it will precipitate in standard aqueous broth. We utilize a 100% DMSO master stock, ensuring the final assay concentration of DMSO never exceeds 1% v/v. Concentrations above 1% disrupt bacterial lipid bilayers, artificially lowering the MIC and invalidating the assay.

  • Compound Preparation: Dissolve (4-bromoquinolin-8-yl)methanol and quinolin-8-ylmethanol in 100% molecular-grade DMSO to create 10 mM stock solutions.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final compound concentration ranges from 0.5 μg/mL to 128 μg/mL.

  • Inoculation: Adjust the bacterial suspension (e.g., A. baumannii) to a 0.5 McFarland standard. Dilute 1:100 in CAMHB and add 50 μL to each well (final inoculum: ~5 × 10⁵ CFU/mL).

  • Incubation: Seal the plate with a breathable membrane to prevent edge-effect evaporation and incubate at 37°C for 16–20 hours.

  • Readout & Validation: Determine the MIC visually or via OD600 absorbance. Self-Validation: The assay is only valid if the positive control (broth + bacteria + 1% DMSO) shows robust growth, confirming the solvent carrier did not induce background toxicity.

Protocol B: SHP2 Phosphatase Biochemical Inhibition Assay

Purpose: To evaluate target-specific binding affinity leveraging the halogen-bonding vector.

Causality & Design Choices: We utilize DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate. Unlike endpoint assays, DiFMUP allows for real-time kinetic monitoring. This is critical for brominated quinolines, as their high binding affinity often results in slow-binding kinetics; a continuous readout prevents the underestimation of inhibitor potency.

  • Enzyme Activation: Incubate recombinant SHP2 (0.5 nM) with its activating bisphosphorylated peptide (e.g., IRS1_pY1172) in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 2 mM EDTA, 0.05% Tween-20) for 30 minutes. Note: Tween-20 prevents the lipophilic brominated compound from non-specifically aggregating and binding to the plastic well walls.

  • Inhibitor Addition: Add the quinoline compounds (10-point dose-response, 0.1 nM to 10 μM) and pre-incubate for 60 minutes at room temperature.

  • Substrate Initiation: Add 10 μM DiFMUP to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes. Calculate the IC50 based on the initial reaction velocity ( V0​ ).

Protocol Stock 10 mM Stock (100% DMSO) Dilute Serial Dilution (Max 1% DMSO final) Stock->Dilute Assay Target Incubation (Cells or Enzyme) Dilute->Assay Read Fluorescence/ OD600 Readout Assay->Read Analyze IC50 / MIC Calculation Read->Analyze

Standardized high-throughput screening workflow for quinoline derivatives.

Conclusion

The transition from quinolin-8-ylmethanol to (4-bromoquinolin-8-yl)methanol represents a textbook example of how targeted halogenation can rescue or amplify biological activity. While the non-brominated analog remains an excellent, highly soluble precursor for complex syntheses, the C4-brominated derivative is a superior starting point for direct biological screening. Its enhanced lipophilicity and capacity for halogen bonding directly translate to superior antimicrobial penetration and tighter kinase/phosphatase target engagement.

References

  • PubChem (National Institutes of Health). "Quinolin-8-ylmethanol | C10H9NO | CID 594412." PubChem Database. Available at:[Link]

  • D-NB (German National Library). "Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa." Dissertation/Research Archive. Available at:[Link]

  • Google Patents (Relay Therapeutics, Inc. / D.E. Shaw Research, LLC). "WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof." WIPO Patent Database.

Sources

Validation

Orthogonal Validation of (4-Bromoquinolin-8-yl)methanol Derivatives: A Platform Comparison Guide

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the structural validation of synthetic intermediates has become a critical bottleneck. Derivatives of (4-bromoquinolin-8-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the structural validation of synthetic intermediates has become a critical bottleneck. Derivatives of (4-bromoquinolin-8-yl)methanol present a unique analytical challenge: they possess a rigid heteroaromatic core, a highly electronegative halogen capable of inductive deshielding, and a protic methanol moiety prone to hydrogen bonding.

Relying on a single analytical technique to confirm the structure of these derivatives often leads to false positives, particularly when differentiating between positional isomers (e.g., 4-bromo vs. 5-bromo substitutions). This guide objectively compares the performance of modern analytical platforms—Benchtop NMR, High-Field NMR, and LC-HRMS—and provides self-validating, step-by-step protocols to ensure absolute structural confidence[1].

Analytical Platform Comparison: Capabilities and Limitations

To validate the exact regiochemistry and elemental composition of a synthesized (4-bromoquinolin-8-yl)methanol derivative, researchers must balance resolution, throughput, and capital cost. The table below summarizes the quantitative performance of the three primary platforms used in modern structural elucidation[2],[3].

Analytical PlatformPrimary UtilityResolution / Mass AccuracyLimit of Detection (LOD)Structural ConfidenceCapital CostPrimary Limitation
Benchtop NMR (80 MHz) Rapid reaction screening~1.5 Hz (High overlap)> 5 mg/mLLow (Scaffold only)~$50,000Fails to resolve complex aromatic multiplets of the quinoline core.
LC-HRMS (Q-TOF) Exact mass, isotopic signature< 2 ppm mass error< 1 pg/mLHigh (Formula & Halogens)~$300,000Cannot distinguish positional isomers without extensive MS/MS libraries.
High-Field NMR (600 MHz) 3D connectivity, stereochemistry< 0.2 Hz (Baseline resolution)~10 µg/mLUltimate (Regio/Stereo)>$1,000,000High maintenance (cryogens) and lower throughput compared to MS.

Performance Insight: While Benchtop NMR is excellent for confirming the consumption of starting materials, it cannot resolve the tight spin systems of the quinoline aromatic ring. For example, the critical C2 and C3 protons often collapse into an indistinguishable multiplet at 80 MHz. High-Field NMR (600 MHz) is mandatory to resolve the C2 proton as a distinct doublet (typically around δ 8.69 ppm, J = 4.7 Hz)[4], while LC-HRMS is required to definitively prove the presence of the bromine atom via its isotopic signature[2].

Mechanistic Workflow for Structural Elucidation

To prevent downstream failures in biological assays, structural validation must follow an orthogonal consensus model. The workflow below illustrates the logical progression from rapid screening to absolute structural confirmation.

ValidationWorkflow Syn Synthesized Derivative (4-bromoquinolin-8-yl)methanol Bench Benchtop NMR (80 MHz) Rapid Purity Screen Syn->Bench Step 1: mg-scale check HRMS LC-HRMS (ESI+) Isotopic & Mass Confirmation Bench->HRMS Step 2: Exact Mass BrCheck 1:1 Isotopic Cluster? (79Br / 81Br) HRMS->BrCheck HFNMR High-Field NMR (600 MHz) 1D/2D Structural Elucidation IsomerCheck Regiochemistry Confirmed? (HMBC / NOESY) HFNMR->IsomerCheck Step 3: Connectivity BrCheck->HFNMR Yes Fail Reject / Re-purify BrCheck->Fail No IsomerCheck->Fail No Pass Validated Structure IsomerCheck->Pass Yes

Fig 1: Orthogonal structural validation workflow for halogenated quinoline derivatives.

Self-Validating Experimental Protocols

Do not treat analytical instruments as "black boxes." A robust protocol must include internal checks that validate the physical chemistry of the molecule being analyzed.

Protocol A: LC-HRMS Isotopic Profiling

Mass spectrometry is utilized here not just for the exact mass, but to exploit the natural isotopic distribution of halogens[2].

  • Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of HPLC-grade Acetonitrile. Dilute 1:1000 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: The quinoline nitrogen is highly basic. Formic acid forces the protonation of this nitrogen, ensuring near 100% ionization efficiency in positive Electrospray Ionization (ESI+) mode[3].

  • Instrument Setup: Inject 2 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Self-Validating Check (The Bromine Signature): Bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. You must observe a distinct doublet for the [M+H]+ ion separated by exactly 2.0 Da, with peaks of equal intensity. If this 1:1 cluster is missing or skewed, the bromination step failed, or debromination occurred during ionization.

Protocol B: High-Field NMR (600 MHz) Elucidation

To confirm that the bromine is at the C4 position and not the C5 position, 2D NMR is strictly required[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d6 (100% atom D) containing 0.03% v/v TMS.

    • Causality: Why DMSO-d6 instead of standard CDCl 3​ ? The hydroxyl group (-OH) of the methanol moiety undergoes rapid proton exchange in CDCl 3​ , broadening the signal into invisibility. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -OH proton's conformation. This allows you to observe the -OH proton as a distinct triplet coupled to the adjacent -CH 2​

      • group, instantly validating the intact hydroxymethyl moiety[5].
  • 1D Acquisition ( 1 H & 13 C): Acquire 1 H spectra (16 scans) and 13 C spectra (1024 scans).

    • Self-Validating Check: The highly electronegative bromine at C4 will inductively deshield the adjacent protons. Look for the C2 proton as a sharp doublet at ~8.7 ppm. If the doublet is missing, the substitution pattern is incorrect[4].

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map long-range carbon-proton connectivity[6].

    • Causality: The C4 carbon is quaternary (bears the bromine, no protons). To prove the bromine is at C4, you must observe a 3JCH​ cross-peak in the HMBC spectrum between the C4 carbon resonance and the C2 proton. If the bromine were at C5, this specific correlation would be absent, preventing a false structural assignment[1],[6].

References[1] Title: The Evolving Landscape of NMR Structural Elucidation - MDPI | Source: mdpi.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJOVtw1GggbpypXMCPhRtp-I5bPMqv6TmgUNUMJOIg7LeYcFpikb5mAxSy9AaWReDDWjs4Hz_jEjDk3Kc1A8HHQKdytX0XMg8zh_jmFyhIEKtYlxNgKjYqgmBL2lPD6nc1cA==[2] Title: Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPhQ46SJwYyzFahoUl6ZeKdqmopYURSEjWIoJkChrvzTYzdOHN0AlmI-lzoztPy0jpywtduXpnF36INrhynlPJKFxfKzMnqoB4DEO0F87YvH0oSDW76vUeIftHEauZIyZvY3yCZWmYC5-qeI4=[3] Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE29Oc__cjk42fKc65NL5XvlpFojcurFjfd2D43QVPs59qSHIWMihg8T1xy8Dcp6_p9vR_R2IsZaFfjMF1gJ5baLEad5a2I_y92bti4VZW_GZafkCiOCLSBP-zytuG3Kk6975dv091b-ik4KTbg2pubyiSq531BJrU0Fr7ScAz1eYQLFGa_CMFoxt3bt0KF-ZhnXNrg672DVzwLcfYZCPkia80FXFTDJwklNFDXNfEuufxNVXNh-cANWeU=[5] Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu | Source: gsu.edu | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETFIjGF1ulf4GV8nze9sjomR2XnqrG9aj0fMw7oILHyDplwRLh5VVxXOKknnOtl5sP_FcwWoLJn3oY6MKkPUA8SImcnTVj81DadqJmBMWvrjP_m8thGPuCL1HoHutkopISqjkKmdoxu3x5TkV0nPI3Ii0OJhqXcJg0TVMB8RRvTQSKmfD6RuKgHYdWLg==[4] Title: 4-Bromoquinoline synthesis - ChemicalBook | Source: chemicalbook.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT3-FIRhKBAFE0wnNHuYky8zHPZKolMwBaOusmpu3haZyrUejqCKZpqgcNph8Qn45BK9AuTs7flX71nPSGMeEV18DgP0yeMahq_XoZBmSZ35ZhmsBQJp1YbG43DzdhQuS-DqOCrb-2fmYyo54u0fjGtX-tIGh9[6] Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZVOgr2jARs95mWxK8Y_nIgrCg7A2vQHEMesX1wAJmx5nySCsuz_uKj7O0CUupVISstAHMdh3KsD3WkHiNr7SaFBt58SjHcy1hWy5jy8teko9zwQx2msUfwBlq_nb528brik13IICZkTc=

Sources

Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of (4-bromoquinolin-8-yl)methanol

As a Senior Application Scientist, developing a robust purity method for (4-bromoquinolin-8-yl)methanol requires moving beyond trial-and-error and applying a first-principles understanding of physicochemical interactions...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for (4-bromoquinolin-8-yl)methanol requires moving beyond trial-and-error and applying a first-principles understanding of physicochemical interactions. This compound presents a classic chromatographic triad of challenges: a basic quinoline nitrogen (pKa ~4.5), a polar hydrogen-bonding hydroxyl group, and a highly polarizable, hydrophobic bromine atom.

This guide objectively compares three distinct stationary phase chemistries—Standard C18, Polar-Embedded C18, and Phenyl-Hexyl—demonstrating how rational column selection resolves peak tailing and separates critical positional isomers.

Mechanistic Analysis & Stationary Phase Selection

Basic compounds like quinoline derivatives are notorious for exhibiting severe peak tailing on traditional silica-based columns. This occurs because the protonated basic nitrogen undergoes secondary ion-exchange interactions with acidic residual silanols on the silica surface [1].

To achieve a self-validating, highly reproducible method, we must select a stationary phase that actively mitigates these secondary interactions while maximizing selectivity for structurally similar impurities (such as the 5-bromo positional isomer or debrominated starting materials).

  • Standard C18: Relies purely on hydrophobic dispersion forces. It fails to adequately mask residual silanols, leading to broad, asymmetrical peaks for basic analytes.

  • Polar-Embedded C18: Incorporates an amide or ether functional group within the alkyl chain. This embedded dipole creates a virtual "shield" over the silica surface, preventing the basic quinoline nitrogen from interacting with silanols, thereby delivering excellent peak symmetry [2].

  • Phenyl-Hexyl: Offers unique π−π and dipole-dipole interactions. The polarizability of the bromine atom on the quinoline ring interacts strongly with the phenyl phase, providing unmatched spatial recognition and selectivity for halogenated positional isomers [3].

Interactions cluster_0 Standard C18 cluster_1 Alternative Phases Analyte (4-bromoquinolin-8-yl)methanol C18 Alkyl Chain (Hydrophobic) Analyte->C18 Baseline Ret. Silanol Residual Silanols (Peak Tailing) Analyte->Silanol Basic N PE Polar-Embedded (Shielded & H-Bond) Analyte->PE Hydroxyl Group PH Phenyl-Hexyl (π-π & Halogen) Analyte->PH Bromo-Aromatic

Figure 2: Analyte-stationary phase interaction pathways across different column chemistries.

Experimental Protocol: A Self-Validating System

To ensure the method is rugged and self-validating, the protocol incorporates specific system suitability criteria and utilizes a low-pH mobile phase to lock the analyte into a single ionization state.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 ± 0.05 using formic acid.

    • Causality: The quinoline nitrogen has a pKa of ~4.5. Buffering at pH 3.0 ensures the molecule is >95% protonated. Operating at least 1.5 pH units away from the pKa prevents retention time drift caused by micro-variations in mobile phase pH. Furthermore, formate is fully volatile, ensuring LC-MS compatibility for downstream impurity characterization.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening, ensuring sharp peak integration at the solvent front.

  • Working Concentration: Prepare the main analyte at 0.5 mg/mL. Spike with 0.1% w/w of known critical impurities (e.g., 5-bromoquinolin-8-ylmethanol) to validate resolution.

Step 3: Chromatographic System Setup
  • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous silica and increasing overall theoretical plates ( N ).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 230 nm (optimal π→π∗ transition for the quinoline chromophore).

Step 4: Gradient Elution Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10% 60% B (Linear gradient for main peak and isomer elution)

  • 12.0 - 15.0 min: 60% 90% B (Column wash)

  • 15.0 - 20.0 min: 10% B (Re-equilibration)

MethodWorkflow A Sample Prep 0.5 mg/mL B Column Screening C18 / Polar / Phenyl A->B C Mobile Phase pH 3.0 Formate B->C D Gradient Tuning 5-60% MeCN C->D E Validation Rs > 2.0, Tf < 1.2 D->E

Figure 1: Step-by-step HPLC method development workflow for basic quinoline derivatives.

Comparative Performance Data

The following table summarizes the experimental results when injecting the spiked (4-bromoquinolin-8-yl)methanol sample across the three evaluated column chemistries under identical gradient conditions.

System Suitability Targets: Tailing Factor ( Tf​ ) < 1.2; Resolution ( Rs​ ) > 2.0.

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) to 5-Bromo IsomerMechanism of Action & Suitability
Standard C18 8.41.851.2Hydrophobic only. Fails to mask silanols, resulting in severe tailing and co-elution risk. (Fail)
Polar-Embedded C18 7.11.152.1Amide shielding prevents ion-exchange. Ideal for rapid assays requiring perfect peak symmetry. (Pass)
Phenyl-Hexyl 9.21.203.5 π−π and halogen interactions provide superior spatial recognition for positional isomers. (Optimal)

Conclusion & Recommendation

For the routine purity analysis of (4-bromoquinolin-8-yl)methanol, Phenyl-Hexyl is the superior stationary phase. While the Polar-Embedded column provides slightly better peak symmetry due to complete silanol shielding, the Phenyl-Hexyl column leverages the polarizability of the bromine atom to deliver a massive increase in resolution ( Rs​=3.5 ) between the target analyte and its critical positional isomers.

By combining a Phenyl-Hexyl column with a pH 3.0 formate buffer, scientists can establish a highly robust, MS-compatible, and self-validating analytical method that guarantees both peak integrity and baseline separation of complex synthetic impurities.

References

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Available at:[Link]

  • LCGC International. Efficient HPLC Method Development and Personal Reflections. Available at:[Link]

Validation

A Comparative Guide to the Antimalarial Efficacy of 4-Aminoquinolines and 8-Aminoquinolines

A Technical Resource for Researchers, Scientists, and Drug Development Professionals In the landscape of antimalarial chemotherapeutics, the quinoline-based compounds remain a cornerstone of treatment and prophylaxis. Am...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimalarial chemotherapeutics, the quinoline-based compounds remain a cornerstone of treatment and prophylaxis. Among these, the 4-aminoquinolines and 8-aminoquinolines represent two distinct classes with unique mechanisms of action, spectrum of activity, and clinical applications. This guide provides an in-depth, objective comparison of their antimalarial efficacy, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.

At a Glance: Key Distinctions in Antimalarial Activity

Feature4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)8-Aminoquinolines (e.g., Primaquine, Tafenoquine)
Primary Target Stage Asexual Erythrocytic Stages (Blood Stage)Hypnozoites (Dormant Liver Stage), Gametocytes (Sexual Stage)
Mechanism of Action Inhibition of heme detoxification in the parasite's digestive vacuole.Metabolic activation to redox-active metabolites, inducing oxidative stress (ROS production).
Key Clinical Use Treatment of acute malaria attacks (blood-stage infection).Radical cure of P. vivax and P. ovale (prevention of relapse), transmission blocking.
Resistance Widespread, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT).Less defined, but may involve alterations in metabolic activation pathways.
Major Toxicological Concern Retinopathy with long-term use.Acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

Unraveling the Mechanisms of Action: Two Distinct Strategies

The fundamental difference in the antimalarial efficacy of these two classes lies in their disparate molecular mechanisms. 4-aminoquinolines are direct-acting agents against the blood stages of the parasite, while 8-aminoquinolines function as prodrugs, requiring metabolic activation to exert their effect, primarily on the liver and sexual stages.

4-Aminoquinolines: Disrupting Heme Detoxification

During its intraerythrocytic development, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its acidic digestive vacuole. 4-aminoquinolines, being weak bases, accumulate in this acidic compartment. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[1] The resulting buildup of free heme leads to oxidative stress and parasite death.

cluster_parasite Plasmodium-infected Red Blood Cell cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Oxidative Stress Amino_4 4-Aminoquinoline (e.g., Chloroquine) Amino_4->Heme Accumulates in vacuole and binds to heme Amino_4->Hemozoin Inhibits Polymerization cluster_host Host Liver Cell cluster_parasite Malaria Parasite (Liver Stage) Amino_8 8-Aminoquinoline (Prodrug) Metabolites Redox-Active Metabolites Amino_8->Metabolites CYP2D6 Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling (e.g., via CYP Reductase) Damage Oxidative Damage to Macromolecules ROS->Damage Parasite Death Parasite Death Damage->Parasite Death

Figure 2. Hypothesized two-step mechanism of action for 8-aminoquinolines.

Comparative Efficacy: In Vitro and In Vivo Data

The differing mechanisms of action are reflected in the in vitro and in vivo efficacy data for these two classes of antimalarials.

In Vitro Susceptibility

The following table summarizes representative 50% inhibitory concentration (IC50) values for key 4-aminoquinolines and 8-aminoquinolines against different stages and species of Plasmodium.

DrugPlasmodium Species & StrainStageMean IC50 (nM)Reference(s)
4-Aminoquinolines
ChloroquineP. falciparum (3D7, CQ-sensitive)Asexual Blood Stage< 12[2]
ChloroquineP. falciparum (W2, CQ-resistant)Asexual Blood Stage201 - 288[3][4]
AmodiaquineP. falciparum (Senegal isolates)Asexual Blood Stage12.0[5]
8-Aminoquinolines
PrimaquineP. falciparum (lab clones)Asexual Blood Stage> 500[6]
TafenoquineP. vivaxHypnozoitesNot directly measured, but effective in preventing relapse[7]
PrimaquineP. vivaxHypnozoitesDose-dependent inhibition observed in vitro[8]

Note: In vitro culture of P. vivax hypnozoites remains challenging, and thus direct IC50 values are not as readily available as for the blood stages of P. falciparum. [9][10][11]

In Vivo Efficacy: Parasite Clearance

Clinical data provides a clearer picture of the in vivo efficacy of these compounds. Parasite clearance time is a key indicator of a drug's effectiveness against the blood stages of malaria.

Drug/RegimenPlasmodium SpeciesMedian Parasite Clearance TimeKey FindingsReference(s)
ChloroquineP. vivax46 - 59 hoursEffective, but increasing clearance times may indicate emerging resistance.[12]
Chloroquine + PrimaquineP. vivax98.6% clearance by day 2Combination therapy is highly effective for radical cure.[13][14]
ArtesunateP. vivaxFaster than chloroquine (70% clearance by day 1)Demonstrates the rapid action of artemisinins against blood stages.[15]

Pharmacokinetics and Toxicity: A Comparative Overview

The pharmacokinetic and toxicity profiles of these two classes are distinct and have significant implications for their clinical use.

Comparative Pharmacokinetics
ParameterChloroquinePrimaquineTafenoquine
Bioavailability High~70-80%High
Tmax (hours) 1-6~2~12
Half-life Long and variable (days to weeks)Short (~6 hours)Very long (~14 days)
Metabolism Hepatic (CYP2C8, CYP3A4)Extensive hepatic metabolism (CYP2D6 is crucial for activation)Slow hepatic metabolism
Excretion Primarily renalPrimarily as metabolites in urinePrimarily biliary

This table presents a generalized overview. Individual pharmacokinetic parameters can vary based on the patient population and study design.

Toxicity and Safety Considerations
Adverse Effect4-Aminoquinolines (primarily Chloroquine)8-Aminoquinolines (Primaquine, Tafenoquine)
Common Nausea, vomiting, headache, blurred vision, pruritus (especially in dark-skinned individuals). [16][17]Nausea, vomiting, abdominal cramps, methemoglobinemia.
Serious Retinopathy (with long-term, high-dose use), cardiotoxicity (rare).Acute hemolytic anemia in G6PD-deficient individuals.
Contraindications Pre-existing retinal or visual field changes.Severe G6PD deficiency.
Required Testing Baseline and periodic ophthalmologic exams for long-term therapy.Mandatory G6PD deficiency screening before initiation of therapy.

Experimental Protocols for Efficacy Assessment

Accurate and reproducible assessment of antimalarial efficacy is paramount in drug development. The following are standardized protocols for in vitro and in vivo testing.

In Vitro Susceptibility Testing: SYBR Green I-based Assay

This assay is a widely used, fluorescence-based method for determining the IC50 of a compound against the asexual blood stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA. In a lytic buffer, the dye can enter the parasites and bind to their DNA, emitting a fluorescent signal that is proportional to the amount of parasitic DNA, and thus, parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free) controls.

  • Infection and Incubation: Add the parasite culture to the drug plate and incubate for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow SYBR Green I Assay Workflow A Prepare Serial Drug Dilutions in 96-well plate B Add Synchronized P. falciparum Culture A->B C Incubate for 72 hours B->C D Add Lysis Buffer with SYBR Green I C->D E Read Fluorescence D->E F Calculate IC50 E->F

Figure 3. Workflow for the SYBR Green I in vitro susceptibility assay.

In Vivo Efficacy Testing: The 4-Day Suppressive Test (Rane's Test)

This is a standard in vivo model for assessing the blood schizontocidal activity of a compound in mice infected with Plasmodium berghei.

Principle: The test evaluates the ability of a compound to suppress parasitemia in a murine model of malaria.

Step-by-Step Methodology:

  • Infection: Inject mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Administer the test compound to the mice daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Monitoring: On day 5, prepare thin blood smears from the tail blood of each mouse.

  • Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the percentage of parasitemia suppression for the treated groups compared to the vehicle control group.

Essential Safety Screening for 8-Aminoquinolines

Principle: This qualitative test detects the production of NADPH, which is fluorescent under UV light. In G6PD-deficient individuals, less NADPH is produced, resulting in a lack of fluorescence. [18][19][20][21] Step-by-Step Methodology:

  • Sample Preparation: A small amount of whole blood is mixed with a reagent solution containing glucose-6-phosphate and NADP+.

  • Incubation: The mixture is incubated at 37°C.

  • Spotting: At timed intervals (e.g., 0, 5, and 10 minutes), a drop of the mixture is spotted onto filter paper. [19][20]4. Visualization: The dried spots are viewed under a long-wave UV lamp in a dark box.

  • Interpretation: The intensity of fluorescence is compared to normal and deficient controls. A lack of fluorescence indicates G6PD deficiency.

Principle: Polymorphisms in the CYP2D6 gene can lead to poor, intermediate, extensive, or ultrarapid metabolism of primaquine, affecting its efficacy. [1][22][23][24][25]Genotyping is performed to identify these variations.

Methodology: DNA is extracted from a patient's blood or saliva sample. Polymerase chain reaction (PCR) followed by various detection methods (e.g., restriction fragment length polymorphism, real-time PCR with specific probes, or DNA sequencing) is used to identify specific single nucleotide polymorphisms (SNPs) and copy number variations associated with different CYP2D6 alleles. The combination of alleles determines the patient's predicted metabolizer phenotype.

Resistance Mechanisms: An Ongoing Challenge

The evolution of drug resistance is a major threat to malaria control. The mechanisms of resistance to 4-aminoquinolines and 8-aminoquinolines are distinct.

4-Aminoquinoline Resistance

Resistance to chloroquine in P. falciparum is primarily conferred by mutations in the pfcrt gene. The key mutation, K76T, along with other mutations, alters the transporter protein, enabling it to pump chloroquine out of the digestive vacuole, thus preventing the drug from reaching its target. [12]

8-Aminoquinoline Resistance

The mechanisms of resistance to 8-aminoquinolines are not as well understood. However, since these drugs require metabolic activation, it is hypothesized that polymorphisms in host genes, such as CYP2D6, that result in poor metabolism can lead to treatment failure. [1][23]Parasite-intrinsic resistance mechanisms are also being investigated.

Conclusion and Future Perspectives

4-aminoquinolines and 8-aminoquinolines are indispensable tools in the fight against malaria, each with a specific and crucial role. 4-aminoquinolines remain effective for the treatment of sensitive P. falciparum and are a mainstay for the blood-stage clearance of P. vivax. The unique ability of 8-aminoquinolines to eradicate dormant liver-stage hypnozoites makes them essential for the radical cure of relapsing malarias.

Future research should focus on several key areas:

  • Development of novel 4-aminoquinolines: There is a need for new analogues that can overcome existing resistance mechanisms.

  • Safer 8-aminoquinolines: The development of 8-aminoquinolines with a reduced potential for causing hemolysis in G6PD-deficient individuals is a high priority.

  • Improved diagnostics: Point-of-care tests for G6PD deficiency and CYP2D6 status are crucial for the safe and effective deployment of 8-aminoquinolines.

  • Understanding resistance: Further elucidation of the mechanisms of resistance to 8-aminoquinolines is necessary to ensure their long-term efficacy.

By leveraging a deeper understanding of the comparative efficacy and mechanisms of these two important drug classes, the scientific community can continue to develop more effective and safer strategies for malaria treatment and elimination.

References

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  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • USING THE FLUORESCENCE SPOT TEST FOR NEON
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  • Gupta DK, Sharma P, Kumar D, et al. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes. Bio-protocol. 2020;10(16):e3725.
  • Glucose-6-Phosphate Dehydrogenase (G-6-PDH) Deficiency. Henry Schein.
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  • Trinity Glucose-6 Phosphate Dehydrogenase Fluorescent Spot Test.
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  • Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Request PDF.
  • Getnet G, Fola AA, Getie S, et al. Efficacy of chloroquine with primaquine for uncomplicated Plasmodium vivax malaria without G6PD testing in Northwest Ethiopia: a single-arm clinical trial. Malaria Journal. 2024;23(1):1-10.
  • Mikolajczak SA, Vaughan AM, Kangwanrangsan N, et al. Transfection Models to Investigate Plasmodium vivax-Type Dormant Liver Stage Parasites. Microorganisms. 2023;11(9):2149.
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